Actarit-d6 (sodium)
Description
BenchChem offers high-quality Actarit-d6 (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Actarit-d6 (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H10NNaO3 |
|---|---|
Molecular Weight |
221.22 g/mol |
IUPAC Name |
sodium;2-(4-acetamido-2,3,5,6-tetradeuteriophenyl)-2,2-dideuterioacetate |
InChI |
InChI=1S/C10H11NO3.Na/c1-7(12)11-9-4-2-8(3-5-9)6-10(13)14;/h2-5H,6H2,1H3,(H,11,12)(H,13,14);/q;+1/p-1/i2D,3D,4D,5D,6D2; |
InChI Key |
OUUYEJZZDPFWIG-ROICBVHXSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)[O-])[2H])[2H])NC(=O)C)[2H].[Na+] |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Actarit-d6 (Sodium): An In-depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Actarit, a disease-modifying antirheumatic drug (DMARD), has demonstrated efficacy in the management of rheumatoid arthritis (RA). While its precise mechanism of action is not fully elucidated, current research points to a multi-faceted immunomodulatory effect. This technical guide provides a comprehensive overview of the core mechanisms of Actarit, with a focus on its cellular and molecular targets. The information presented herein is intended to support further research and drug development efforts in the field of autoimmune and inflammatory diseases. It is important to note that while this guide discusses Actarit, specific data for its deuterated form, Actarit-d6 (sodium), is not extensively available in the public domain; the presented mechanisms are based on studies of the parent compound, Actarit.
Core Mechanisms of Action
Actarit exerts its therapeutic effects through the modulation of key inflammatory pathways and cellular interactions implicated in the pathogenesis of rheumatoid arthritis. The primary mechanisms include the suppression of pro-inflammatory cytokines, inhibition of inflammatory enzymes, modulation of T-cell activity, and downregulation of adhesion molecule expression.
Inhibition of Pro-inflammatory Cytokine Production
Actarit has been shown to significantly reduce the production of key pro-inflammatory cytokines that drive the inflammatory cascade in the rheumatoid synovium. Specifically, it targets Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), two pivotal cytokines in RA pathogenesis.[1]
Experimental Protocol: Measurement of Cytokine Production in RA Synovial Cells
-
Cell Culture: Primary synovial cells are isolated from the synovial tissue of patients with rheumatoid arthritis and cultured in a suitable medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).
-
Treatment: The cultured synovial cells are treated with varying concentrations of Actarit (e.g., 10⁻⁵ M to 10⁻⁶ M) or a vehicle control for a specified period (e.g., 24-48 hours).[1]
-
Cytokine Measurement: The concentration of TNF-α and IL-1β in the cell culture supernatants is quantified using a specific and sensitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The results are expressed as the mean concentration of the cytokine (e.g., in pg/mL) ± standard deviation. The percentage of inhibition by Actarit is calculated relative to the vehicle-treated control.
Modulation of Inflammatory Enzymes and Mediators
Actarit also influences the activity of enzymes and mediators that contribute to joint destruction and inflammation in rheumatoid arthritis.
Actarit suppresses the production of Matrix Metalloproteinase-1 (MMP-1), also known as collagenase, by synovial cells.[1] MMP-1 is a key enzyme responsible for the degradation of type II collagen, the major structural component of articular cartilage.
In clinical studies, Actarit has been observed to reduce elevated serum levels of nitric oxide (NO) in patients with early-phase rheumatoid arthritis.[2] NO is a pro-inflammatory mediator that contributes to vasodilation, inflammation, and tissue damage in the joints.
A significant molecular target of Actarit is Carbonic Anhydrase II (CAII), a zinc metalloenzyme. Actarit inhibits CAII with a half-maximal inhibitory concentration (IC50) of 422 nM.[3] The inhibition of CAII may contribute to the anti-inflammatory effects of Actarit, although the precise downstream consequences of this inhibition in the context of RA are still under investigation.
Experimental Protocol: Carbonic Anhydrase II Inhibition Assay
-
Enzyme and Substrate: Recombinant human Carbonic Anhydrase II and a suitable substrate (e.g., 4-nitrophenyl acetate) are used.
-
Inhibitor: A range of concentrations of Actarit are pre-incubated with the CAII enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Detection: The rate of the enzymatic reaction is monitored spectrophotometrically by measuring the increase in absorbance of the product (4-nitrophenolate) over time.
-
Data Analysis: The IC50 value, representing the concentration of Actarit required to inhibit 50% of the CAII activity, is calculated from the dose-response curve.
Modulation of T-Cell Activity
The mechanism of action of Actarit also involves the modulation of T-cell functions, which are central to the autoimmune response in rheumatoid arthritis.[4][5] While the precise nature of this modulation is still being fully elucidated, it is believed to contribute to the overall immunosuppressive effect of the drug.
Experimental Protocol: In Vitro T-Cell Activation Assay
-
T-Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors, and T-cells are purified using negative selection.
-
Activation: T-cells are activated in vitro using anti-CD3 and anti-CD28 antibodies, which mimic the primary and co-stimulatory signals for T-cell activation.
-
Treatment: Activated T-cells are cultured in the presence of varying concentrations of Actarit or a vehicle control.
-
Proliferation Measurement: T-cell proliferation is assessed by measuring the incorporation of a radioactive tracer (e.g., ³H-thymidine) or by using a fluorescent dye-dilution assay (e.g., CFSE).
-
Cytokine Production: The production of T-cell-derived cytokines (e.g., IFN-γ, IL-2) in the culture supernatants is measured by ELISA.
-
Data Analysis: The effect of Actarit on T-cell proliferation and cytokine production is quantified and compared to the control group.
Downregulation of Adhesion Molecule Expression
Actarit has been shown to down-regulate the expression of several adhesion molecules on synovial cells, thereby interfering with the recruitment and retention of inflammatory cells in the joint.[1]
-
CD44: Actarit down-regulates the expression of CD44 on fibroblast-like synovial cells. CD44 is a receptor for hyaluronan and is involved in cell-cell and cell-matrix interactions.
-
Intercellular Adhesion Molecule-1 (ICAM-1): The expression of ICAM-1 on fibroblast-like synovial cells is also reduced by Actarit. ICAM-1 is a ligand for the integrin LFA-1, which is expressed on lymphocytes, and mediates their adhesion to synovial cells.
-
Very Late Antigen-4 (VLA-4): Actarit down-regulates the expression of VLA-4 on macrophage-like synovial cells. VLA-4 is an integrin that binds to VCAM-1 on endothelial cells and is crucial for the trafficking of inflammatory cells into the synovium.
Experimental Protocol: Flow Cytometric Analysis of Adhesion Molecule Expression
-
Cell Culture and Treatment: Synovial cells (fibroblast-like or macrophage-like) are cultured and treated with Actarit as described previously.
-
Antibody Staining: The cells are harvested and stained with fluorescently labeled monoclonal antibodies specific for CD44, ICAM-1, or VLA-4. Isotype-matched control antibodies are used to determine background fluorescence.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the expression of the adhesion molecules on the cell surface.
-
Data Analysis: The mean fluorescence intensity (MFI) of the stained cells is determined, and the percentage of positive cells is calculated. The effect of Actarit is assessed by comparing the MFI and percentage of positive cells in the treated group to the control group.
Data Summary
The following tables summarize the key quantitative data regarding the mechanism of action of Actarit.
Table 1: Effect of Actarit on Pro-inflammatory Cytokine and MMP-1 Production by RA Synovial Cells
| Parameter | Actarit Concentration | Effect | Reference |
| TNF-α Secretion | 10⁻⁵ - 10⁻⁶ M | Reduction in spontaneous secretion | [1] |
| IL-1β Secretion | 10⁻⁵ - 10⁻⁶ M | Reduction in spontaneous secretion | [1] |
| MMP-1 Production | Therapeutic Concentrations | Suppression | [1] |
Table 2: Effect of Actarit on Adhesion Molecule Expression on Synovial Cells
| Adhesion Molecule | Cell Type | Effect of Actarit | Reference |
| CD44 | Fibroblast-like synovial cells | Down-regulation | [1] |
| ICAM-1 | Fibroblast-like synovial cells | Down-regulation | [1] |
| VLA-4 | CD14+ macrophage-like synovial cells | Down-regulation | [1] |
Table 3: Effect of Actarit on Inflammatory Mediators
| Mediator | Effect of Actarit | Clinical/Experimental Context | Reference |
| Nitric Oxide (NO) | Reduction in serum levels | Early-phase rheumatoid arthritis patients | [2] |
| Carbonic Anhydrase II (CAII) | Inhibition (IC50 = 422 nM) | In vitro enzyme assay | [3] |
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Overview of the multifaceted mechanism of action of Actarit.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
An In-depth Technical Guide to the Synthesis and Characterization of Actarit-d6 (Sodium Salt)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Actarit-d6, the deuterated analog of the anti-rheumatic drug Actarit. While specific literature on Actarit-d6 is not publicly available, this document outlines a plausible synthetic route based on modern deuteration methodologies. Furthermore, it details the expected analytical characterization of Actarit-d6 (sodium salt), drawing upon the known properties of Actarit and the established principles of isotopic labeling. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug metabolism studies, and pharmaceutical development.
Introduction to Actarit and the Rationale for Deuteration
Actarit, or 4-acetylaminophenylacetic acid, is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[1][2] Its mechanism of action is not fully elucidated but is believed to involve the modulation of the immune system, including the suppression of pro-inflammatory cytokines and the modulation of T-cell activity.[1][3]
Deuteration, the replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a valuable strategy in drug development.[4][5] The increased mass of deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can significantly slow down the metabolic processes that involve the cleavage of these bonds, potentially leading to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of certain metabolites.[6] The development of deuterated drugs, such as the FDA-approved deutetrabenazine, has validated this approach.[4][6]
This guide focuses on Actarit-d6, a deuterated version of Actarit where six hydrogen atoms are replaced by deuterium. The primary aim of synthesizing Actarit-d6 would be to investigate the potential for an improved metabolic profile and enhanced therapeutic efficacy.
Proposed Synthesis of Actarit-d6 (Sodium Salt)
While a specific, documented synthesis for Actarit-d6 is not available in the public domain, a plausible and efficient route can be proposed based on established palladium-catalyzed C-H activation/deuteration reactions of phenylacetic acid derivatives.[1][3][7]
The proposed synthetic pathway involves the direct, late-stage deuteration of the aromatic ring and the acetyl group of Actarit.
Reaction Scheme:
Caption: Proposed synthesis of Actarit-d6 (sodium) from Actarit.
Experimental Protocol:
Step 1: Deuteration of Actarit
To a solution of Actarit (1 equivalent) in deuterated acetic acid (CD3CO2D) is added palladium(II) acetate (Pd(OAc)2, 0.1 equivalents) and potassium carbonate (K2CO3, 2 equivalents). The reaction mixture is heated to 120 °C in a sealed vessel and stirred for 24-48 hours. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to confirm the incorporation of deuterium. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and acidified with HCl (1 M) to precipitate the product. The solid is collected by filtration, washed with water, and dried under vacuum to yield Actarit-d6 as a solid.
Step 2: Formation of the Sodium Salt
The synthesized Actarit-d6 (acid form) is suspended in a mixture of tetrahydrofuran (THF) and water. A stoichiometric amount of sodium hydroxide (NaOH, 1 M aqueous solution) is added dropwise with stirring until a clear solution is obtained and the pH is neutral. The solvent is then removed under reduced pressure to yield Actarit-d6 (sodium salt) as a solid.
Characterization of Actarit-d6 (Sodium Salt)
The successful synthesis of Actarit-d6 (sodium salt) would be confirmed through a series of analytical techniques. The expected results are summarized below, with a focus on the key differences anticipated from the non-deuterated Actarit.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the incorporation of deuterium. The molecular weight of Actarit-d6 will be higher than that of Actarit due to the presence of six deuterium atoms.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M-H]⁻ Ion (m/z) |
| Actarit | C10H11NO3 | 193.07 | 192.06 |
| Actarit-d6 | C10H5D6NO3 | 199.11 | 198.10 |
Experimental Protocol: LC-MS Analysis
A solution of the synthesized Actarit-d6 (sodium salt) is prepared in a suitable solvent (e.g., methanol/water) and analyzed by reverse-phase HPLC coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in negative ion mode. The mass spectrum should show a prominent peak corresponding to the [M-H]⁻ ion of Actarit-d6 at approximately m/z 198.10. The isotopic distribution pattern will also be distinct from that of the non-deuterated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and is used to confirm the positions of deuterium incorporation.
-
¹H NMR: In the ¹H NMR spectrum of Actarit-d6, the signals corresponding to the aromatic protons and the methyl protons of the acetyl group are expected to be significantly diminished or absent, confirming successful deuteration at these positions. The signal for the methylene protons adjacent to the carboxylic acid should remain.
-
²H NMR: A ²H NMR spectrum will show signals corresponding to the deuterium atoms, confirming their presence and providing information about their chemical environment.
-
¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms bonded to deuterium. The C-D coupling will result in multiplets for these carbon signals.
Table: Expected ¹H NMR Chemical Shifts (in ppm)
| Protons | Actarit (CDCl₃) | Actarit-d6 (CDCl₃) - Expected |
| CH₃ (acetyl) | ~2.1 | Absent or significantly reduced |
| CH₂ | ~3.6 | ~3.6 |
| Aromatic CH | ~7.1 - 7.5 | Absent or significantly reduced |
| NH | ~8.0 | ~8.0 |
| COOH | ~11.0 | ~11.0 |
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the presence of C-D bonds. The stretching frequency of a C-D bond is lower than that of a C-H bond.
Table: Key IR Absorption Frequencies (in cm⁻¹)
| Bond | Actarit - Typical Range | Actarit-d6 - Expected Range |
| C-H (aromatic) | 3100 - 3000 | Absent or significantly reduced |
| C-H (aliphatic) | 3000 - 2850 | Present |
| C=O (amide) | ~1660 | ~1660 |
| C=O (acid) | ~1700 | ~1700 |
| C-D (aromatic) | Not applicable | ~2250 - 2200 |
| C-D (aliphatic) | Not applicable | ~2200 - 2100 |
Signaling Pathway of Actarit
The therapeutic effects of Actarit are believed to be mediated through the modulation of inflammatory pathways. While the exact mechanism is still under investigation, key aspects include the suppression of pro-inflammatory cytokines and the modulation of T-cell and macrophage activity.[1][3][8]
Caption: Simplified signaling pathway of Actarit in rheumatoid arthritis.
Experimental Workflow for Synthesis and Characterization
A logical workflow is essential for the efficient synthesis and characterization of Actarit-d6 (sodium salt).
Caption: Experimental workflow for Actarit-d6 (sodium) synthesis and characterization.
Conclusion
This technical guide has provided a comprehensive, albeit prospective, overview of the synthesis and characterization of Actarit-d6 (sodium salt). By leveraging established palladium-catalyzed deuteration methods, a viable synthetic route has been proposed. The detailed characterization plan, outlining the expected data from mass spectrometry, NMR, and IR spectroscopy, provides a solid framework for confirming the successful synthesis and isotopic labeling of the target compound. The information presented herein is intended to facilitate further research into the potential benefits of deuterated Actarit as a therapeutic agent for rheumatoid arthritis. Further studies will be necessary to confirm these hypothetical pathways and to fully evaluate the pharmacokinetic and pharmacodynamic properties of Actarit-d6.
References
- 1. Palladium-catalyzed directed synthesis of ortho-deuterated phenylacetic acid and analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed directed synthesis of ortho-deuterated phenylacetic acid and analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Deuterated drug - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. researchgate.net [researchgate.net]
Actarit-d6 (Sodium) as a Deuterated Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Actarit-d6 (sodium), the deuterated form of the anti-rheumatic drug Actarit, and its application as an internal standard in analytical methodologies. The guide details the mechanism of action of Actarit, focusing on its role as a carbonic anhydrase II (CAII) inhibitor and its subsequent immunomodulatory effects on T-cells and macrophages. Detailed experimental protocols for the quantification of Actarit using a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Actarit-d6 as an internal standard are provided. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of the subject matter.
Introduction to Actarit and the Role of Deuterated Internal Standards
Actarit, chemically known as 4-acetylaminophenylacetic acid, is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[1][2] Its therapeutic effects are attributed to its ability to modulate the immune system, thereby reducing inflammation and slowing disease progression. While the precise mechanisms are still under investigation, it is understood that Actarit suppresses the production of pro-inflammatory cytokines, inhibits T-cell activation, and modulates macrophage activity.[1] A key molecular target of Actarit is Carbonic Anhydrase II (CAII), an enzyme involved in various physiological processes, including pH regulation.[2][3][4]
In the field of quantitative analysis, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. Deuterated compounds, such as Actarit-d6, are ideal internal standards for mass spectrometry-based assays.[5] Due to their near-identical physicochemical properties to the analyte of interest, they co-elute during chromatography and experience similar ionization effects, effectively compensating for variations in sample preparation and instrument response.[5] This guide focuses on the practical application of Actarit-d6 (sodium) as a deuterated internal standard for the precise quantification of Actarit.
Synthesis of Actarit-d6 (Sodium)
One potential synthetic approach involves the deuteration of a precursor molecule, such as 4-aminophenylacetic acid, followed by acetylation. Palladium-catalyzed C-H deuteration using a deuterium source like deuterated acetic acid ([D4]-acetic acid) has been shown to be effective for phenylacetic acid derivatives.[1][3]
Proposed Synthesis Workflow:
Caption: Proposed synthetic workflow for Actarit-d6 (sodium).
Mechanism of Action of Actarit
Actarit's immunomodulatory effects are multifaceted, stemming from its primary action as an inhibitor of Carbonic Anhydrase II (CAII).
Carbonic Anhydrase II (CAII) Inhibition
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to maintaining pH homeostasis within cells and tissues.[6] In the context of inflammation, the microenvironment of inflamed joints is often acidic.[6] By inhibiting CAII, Actarit can alter the intracellular and extracellular pH, which in turn can influence the function of immune cells.[4] Research has shown that CAII is involved in the activation of macrophages and that its inhibition can suppress inflammatory responses.[2][7][8]
Modulation of T-Cell Activation
T-cells play a crucial role in the pathogenesis of rheumatoid arthritis by orchestrating the inflammatory cascade. Actarit has been shown to inhibit the activation of T-cells. While the direct link between CAII inhibition and T-cell modulation is still being fully elucidated, it is hypothesized that the alteration of intracellular pH and ion transport resulting from CAII inhibition can interfere with the signaling pathways necessary for T-cell activation and proliferation.
Modulation of Macrophage Activity
Macrophages are key effector cells in the inflamed synovium, producing a plethora of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), as well as matrix metalloproteinases (MMPs) that contribute to cartilage and bone destruction.[3][4] Studies have demonstrated that carbonic anhydrase inhibition can modulate macrophage activation.[2][7] By inhibiting CAII, Actarit is believed to reduce the pro-inflammatory functions of macrophages, leading to a decrease in the production of inflammatory mediators.
Signaling Pathway of Actarit's Immunomodulatory Action:
Caption: Actarit inhibits CAII, leading to pH modulation and subsequent downstream effects on T-cells and macrophages.
Experimental Protocol: Quantification of Actarit using LC-MS/MS with Actarit-d6 Internal Standard
This section outlines a proposed experimental protocol for the quantitative analysis of Actarit in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Actarit-d6 (sodium) as the internal standard. This protocol is based on established methods for Actarit analysis and general principles of bioanalytical method development.
Materials and Reagents
-
Actarit analytical standard
-
Actarit-d6 (sodium) internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (or other relevant biological matrix)
Instrumentation
-
A sensitive LC-MS/MS system equipped with an electrospray ionization (ESI) source.
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of Actarit and Actarit-d6 (sodium) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Actarit stock solution in methanol:water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of Actarit-d6 (sodium) at an appropriate concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).
-
Calibration Curve and QC Samples: Spike blank plasma with the appropriate working standard solutions to create a calibration curve over the desired concentration range and at least three levels of QC samples (low, medium, and high).
Sample Preparation
A protein precipitation method is a common and effective approach for extracting Actarit from plasma.
Workflow for Sample Preparation:
Caption: A typical protein precipitation workflow for plasma sample preparation.
LC-MS/MS Conditions
The following are suggested starting conditions that should be optimized for the specific instrument used.
Table 1: Proposed LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized to achieve good peak shape and separation |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusion of Actarit and Actarit-d6 standards |
Data Analysis and Quantification
Quantification is performed by calculating the peak area ratio of the analyte (Actarit) to the internal standard (Actarit-d6). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. The concentration of Actarit in unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Conclusion
Actarit-d6 (sodium) serves as an invaluable tool for the accurate and precise quantification of Actarit in biological matrices. Its use as a deuterated internal standard in LC-MS/MS methods helps to mitigate the variability inherent in bioanalytical workflows, leading to more reliable pharmacokinetic and metabolic data. Understanding the mechanism of action of Actarit, particularly its role as a carbonic anhydrase II inhibitor and its subsequent effects on T-cell and macrophage signaling, provides a strong rationale for its therapeutic use in rheumatoid arthritis and underscores the importance of robust analytical methods for its study. This technical guide provides a comprehensive framework for researchers and scientists working with Actarit and its deuterated analogue.
References
- 1. researchgate.net [researchgate.net]
- 2. atsjournals.org [atsjournals.org]
- 3. Palladium-catalyzed directed synthesis of ortho-deuterated phenylacetic acid and analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Carbon Dioxide Sensing by Immune Cells Occurs through Carbonic Anhydrase 2-Dependent Changes in Intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. An overview of carbonic anhydrases and membrane channels of synoviocytes in inflamed joints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibition Ameliorates Inflammation and Experimental Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibition Ameliorates Inflammation and Experimental Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide for In Vivo Metabolic Studies of Actarit-d6 (Sodium)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Actarit, a disease-modifying anti-rheumatic drug (DMARD), has demonstrated efficacy in the management of rheumatoid arthritis.[1] To facilitate deeper insights into its metabolic fate and pharmacokinetic profile, the use of a stable isotope-labeled version, Actarit-d6 (sodium), is a critical tool. This technical guide provides a comprehensive framework for designing and conducting in vivo metabolic studies of Actarit-d6. While specific pharmacokinetic data for Actarit and its deuterated analog are not extensively published, this document outlines the rationale, proposed experimental protocols, and data presentation strategies based on the known pharmacology of Actarit and established principles of drug metabolism research.
Introduction to Actarit and the Rationale for Deuteration
Actarit, or 4-acetylaminophenylacetic acid, is an anti-inflammatory agent primarily used in the treatment of rheumatoid arthritis.[2] Its mechanism of action, while not fully elucidated, is understood to involve the modulation of the immune system.[3][4] Specifically, it is believed to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins, and to modulate the activity of T-cells and macrophages.[3][4]
The use of a deuterated form of Actarit, Actarit-d6, offers significant advantages in metabolic research. Deuterium is a stable, non-radioactive isotope of hydrogen.[5] Replacing hydrogen atoms with deuterium at metabolically stable positions in the Actarit molecule creates a compound that is chemically identical to the parent drug but has a different mass. This mass difference allows for its distinction from the endogenous and non-labeled drug and its metabolites using mass spectrometry.
The primary applications of Actarit-d6 in in vivo studies include:
-
Pharmacokinetic (PK) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) profile of Actarit without interference from endogenous compounds.
-
Metabolite Identification: To trace the metabolic fate of Actarit and identify novel metabolites.
-
Bioavailability Studies: To precisely quantify the fraction of an administered dose of Actarit that reaches systemic circulation.
-
Drug-Drug Interaction Studies: To investigate the influence of co-administered drugs on the metabolism of Actarit.
Proposed In Vivo Metabolic Study Design
The following outlines a prospective experimental design for an in vivo metabolic study of Actarit-d6 in a preclinical model.
Animal Model
A common choice for such studies would be male Sprague-Dawley rats (n=5-6 per group), weighing between 200-250g. The choice of this model is based on its widespread use in pharmacokinetic and toxicology studies, providing a wealth of historical control data.
Dosing and Administration
Actarit-d6 (sodium salt) would be administered via oral gavage, a common route for preclinical drug administration that mimics the intended clinical route for Actarit. A typical dose might be in the range of 10-50 mg/kg, formulated in a suitable vehicle such as 0.5% carboxymethylcellulose in water.
Sample Collection
Blood samples (approximately 0.25 mL) would be collected from the tail vein at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Blood should be collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately centrifuged to separate the plasma. Plasma samples should be stored at -80°C until analysis. For excretion studies, urine and feces can be collected over 24 or 48 hours using metabolic cages.
Bioanalytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[6]
Sample Preparation
Plasma samples would be prepared using a protein precipitation method. An aliquot of plasma (e.g., 50 µL) is mixed with a precipitating agent such as acetonitrile (e.g., 200 µL) containing an internal standard (e.g., a stable isotope-labeled analog of a related compound). After vortexing and centrifugation, the supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
-
Liquid Chromatography: Separation would be achieved on a reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) with a gradient elution using a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for detection. Specific precursor-to-product ion transitions for Actarit, Actarit-d6, and any identified metabolites would be optimized.
Data Presentation
Quantitative data from the study should be summarized in clear and concise tables to facilitate interpretation and comparison.
Table 1: Hypothetical Pharmacokinetic Parameters of Actarit-d6 in Rats
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | Data to be determined |
| Tmax | h | Data to be determined |
| AUC(0-t) | ng·h/mL | Data to be determined |
| AUC(0-inf) | ng·h/mL | Data to be determined |
| t½ | h | Data to be determined |
| CL/F | mL/h/kg | Data to be determined |
| Vz/F | L/kg | Data to be determined |
| Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL/F: Apparent total clearance; Vz/F: Apparent volume of distribution. |
Table 2: Hypothetical Metabolite Profile of Actarit-d6 in Rat Plasma (2h post-dose)
| Metabolite | Parent Drug (%) |
| M1 (e.g., Hydroxylated Actarit) | Data to be determined |
| M2 (e.g., Glucuronide Conjugate) | Data to be determined |
| Unchanged Actarit-d6 | Data to be determined |
Visualizations
Signaling Pathway of Actarit
The following diagram illustrates the proposed mechanism of action of Actarit in modulating the inflammatory response in rheumatoid arthritis.
Caption: Proposed anti-inflammatory signaling pathway of Actarit.
Experimental Workflow for In Vivo Metabolic Study
This diagram outlines the key steps in the proposed in vivo study of Actarit-d6.
Caption: Experimental workflow for the in vivo metabolic study of Actarit-d6.
Conclusion
References
Understanding Isotopic Labeling with Actarit-d6 (Sodium): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information regarding the specific synthesis, experimental protocols, and quantitative data for Actarit-d6 (sodium) is limited. This guide provides a comprehensive technical overview based on established principles of isotopic labeling and bioanalytical method development, using a hypothetical framework for Actarit-d6 (sodium) as a representative example.
Introduction to Actarit and the Role of Isotopic Labeling
Actarit is a disease-modifying antirheumatic drug (DMARD) primarily used in the treatment of rheumatoid arthritis.[1][2] Its mechanism of action is not yet fully elucidated but is understood to involve the modulation of the immune system, including the suppression of pro-inflammatory cytokines and the modulation of T-cell activity.[1] To thoroughly characterize the pharmacokinetic and metabolic profile of new drug candidates like Actarit, researchers often employ stable isotope labeling.
Isotopic labeling is a technique where atoms in a molecule are replaced with their heavier, non-radioactive isotopes. For instance, hydrogen (¹H) can be replaced with deuterium (²H or D). This subtle change in mass allows the labeled compound to be distinguished from its unlabeled counterpart by mass spectrometry, without altering its chemical properties. Deuterated compounds, such as the hypothetical Actarit-d6, are invaluable as internal standards in bioanalytical methods. They provide a precise way to quantify the drug in biological samples by correcting for variations during sample preparation and analysis.[3][4][5]
Hypothetical Synthesis of Actarit-d6 (Sodium)
While the specific industrial synthesis of Actarit-d6 is not publicly documented, a plausible synthetic route can be conceptualized based on common deuteration techniques. A common strategy involves the introduction of deuterium atoms at positions that are metabolically stable. For Actarit, deuteration of the acetyl group and the phenyl ring are possibilities. A hypothetical synthesis of Actarit-d6 could involve the use of deuterated precursors.
Experimental Protocol: Quantification of Actarit in Plasma using Actarit-d6 as an Internal Standard
This section outlines a representative experimental protocol for the determination of Actarit in a biological matrix (e.g., rabbit plasma) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Actarit-d6 as an internal standard.[6]
Materials and Reagents
-
Actarit reference standard
-
Actarit-d6 (sodium) internal standard
-
Control rabbit plasma
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized)
Sample Preparation
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Actarit into control rabbit plasma.
-
Internal Standard Addition: Add a fixed concentration of Actarit-d6 internal standard solution to all samples, including calibration standards, QCs, and unknown study samples.
-
Protein Precipitation: Precipitate plasma proteins by adding three volumes of cold acetonitrile.
-
Centrifugation: Vortex mix the samples and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a new set of tubes.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
LC-MS/MS Analysis
A validated LC-MS/MS method is crucial for the accurate quantification of Actarit. The following are representative parameters.
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II LC or equivalent |
| Column | ZORBAX Eclipse Plus Phenyl-Hexyl (or similar) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Agilent 6495 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Actarit: [M-H]⁻ → fragment ionActarit-d6: [M-H]⁻ → fragment ion |
| Gas Temperature | 350 °C |
| Nebulizer Pressure | 40 psi |
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of Actarit to Actarit-d6 against the nominal concentration of the calibration standards.
| Nominal Concentration (ng/mL) | Peak Area (Actarit) | Peak Area (Actarit-d6) | Peak Area Ratio (Actarit/Actarit-d6) |
| 1 | 1,250 | 500,000 | 0.0025 |
| 5 | 6,300 | 510,000 | 0.0124 |
| 10 | 12,800 | 495,000 | 0.0259 |
| 50 | 65,000 | 505,000 | 0.1287 |
| 100 | 130,000 | 500,000 | 0.2600 |
| 500 | 660,000 | 498,000 | 1.3253 |
| 1000 | 1,350,000 | 502,000 | 2.6892 |
Pharmacokinetic Parameters
Following the analysis of plasma samples from a pharmacokinetic study, key parameters can be calculated.
| Parameter | Unit | Value (Hypothetical) |
| Cmax (Maximum Concentration) | ng/mL | 850 |
| Tmax (Time to Cmax) | hours | 2.0 |
| AUC (Area Under the Curve) | ng*h/mL | 4500 |
| t½ (Half-life) | hours | 5.5 |
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a pharmacokinetic study utilizing an isotopically labeled internal standard.
Proposed Mechanism of Action of Actarit
The immunomodulatory effects of Actarit are believed to be central to its therapeutic action in rheumatoid arthritis.
Conclusion
The use of isotopically labeled internal standards, such as the hypothetical Actarit-d6 (sodium), is a cornerstone of modern bioanalysis. This technique provides the accuracy and precision required for robust pharmacokinetic and metabolic studies, which are essential for the successful development of new therapeutic agents. While specific data for Actarit-d6 is not widely available, the principles and methodologies outlined in this guide provide a solid foundation for researchers and scientists working in drug development.
References
- 1. What is Actarit used for? [synapse.patsnap.com]
- 2. Actarit - Wikipedia [en.wikipedia.org]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. scispace.com [scispace.com]
- 6. A liquid chromatography-tandem mass spectrometry method for the quantitation of actarit in rabbit plasma: application to pharmacokinetics and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety and Handling of Actarit-d6 (Sodium) in the Laboratory
Disclaimer: A specific Safety Data Sheet (SDS) for Actarit-d6 (sodium) was not publicly available at the time of this writing. The following guide is based on the available safety information for the non-deuterated parent compound, Actarit . While the deuteration is unlikely to alter the fundamental chemical hazards, this information should be used as a preliminary guide only. Researchers, scientists, and drug development professionals are strongly advised to consult the specific SDS provided by the supplier of Actarit-d6 (sodium) before handling the compound.
This technical guide provides a comprehensive overview of the known safety and handling considerations for Actarit, which should serve as a baseline for laboratory protocols involving Actarit-d6 (sodium).
Chemical and Physical Properties
A summary of the known properties of Actarit is presented below. These values are for the non-deuterated form and may vary slightly for Actarit-d6 (sodium).
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | PubChem |
| Molecular Weight | 193.20 g/mol | PubChem |
| Appearance | Solid (presumed) | General chemical knowledge |
| Solubility | >29 µg/mL (at pH 7.4) | PubChem |
Hazard Identification and GHS Classification
Actarit has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes the known hazards.
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Skin corrosion/irritation | H315: Causes skin irritation | Warning | |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | Warning | |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation | Warning |
Data sourced from a single notification to the ECHA C&L Inventory.
Experimental Protocols: Safe Handling and Storage
While specific experimental protocols for Actarit-d6 (sodium) are not available, the following general procedures should be adopted based on the known hazards of Actarit.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling Actarit-d6 (sodium). Based on the GHS classification of Actarit, the following PPE is recommended.
Caption: Recommended PPE for handling Actarit-d6 (sodium).
Engineering Controls
-
Ventilation: Work with Actarit-d6 (sodium) in a well-ventilated area. A chemical fume hood is recommended, especially when handling powders or generating dust.
-
Eyewash Station and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Handling Procedures
The following workflow outlines the general steps for safely handling Actarit-d6 (sodium) in a laboratory setting.
Caption: General workflow for handling Actarit-d6 (sodium).
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents.
First Aid Measures
In case of exposure to Actarit, the following first aid measures are recommended. These should be confirmed with the specific SDS for Actarit-d6 (sodium).
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Spill and Disposal Procedures
-
Spills: In the event of a spill, wear appropriate PPE. For small spills of solid material, carefully sweep or scoop up the material and place it in a sealed container for disposal. Avoid generating dust. For larger spills, evacuate the area and contact environmental health and safety personnel.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.
Toxicological Information
Detailed toxicological studies for Actarit-d6 (sodium) are not available. The GHS classification for Actarit indicates that it is an irritant to the skin, eyes, and respiratory system. There is no information available regarding its carcinogenicity, mutagenicity, or reproductive toxicity.
Signaling Pathways
While not directly related to safety and handling, understanding the mechanism of action can be relevant for toxicological assessment. Actarit is known to be an anti-inflammatory agent. The following diagram illustrates a simplified representation of a generic anti-inflammatory signaling pathway that could be modulated by compounds like Actarit.
Caption: Potential anti-inflammatory signaling pathway.
Methodological & Application
Application Note: High-Throughput Analysis of Actarit in Human Plasma by LC-MS/MS Using Actarit-d6 (sodium) as an Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Actarit in human plasma. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, Actarit-d6 (sodium), is employed. The sample preparation involves a straightforward protein precipitation procedure, and the chromatographic separation is achieved in under 5 minutes, making it suitable for high-throughput pharmacokinetic studies. The method was validated according to the FDA guidelines for bioanalytical method validation and demonstrated excellent linearity, precision, accuracy, and negligible matrix effects.
Introduction
Actarit is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis. Its therapeutic mechanism is believed to involve the modulation of the immune system, including the suppression of pro-inflammatory cytokines and the inhibition of T-cell activation. Accurate quantification of Actarit in biological matrices is crucial for pharmacokinetic and toxicokinetic studies in drug development.
Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative LC-MS/MS analysis. They co-elute with the analyte and exhibit similar ionization characteristics, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[1] Actarit-d6, a deuterated analog of Actarit, is the ideal internal standard for this assay, ensuring the highest data quality and reliability.
This application note provides a comprehensive protocol for the extraction and quantification of Actarit in human plasma using Actarit-d6 as an internal standard, suitable for researchers, scientists, and drug development professionals.
Experimental Protocols
Materials and Reagents
-
Actarit reference standard (≥98% purity)
-
Actarit-d6 (sodium) internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Standard Solutions and Quality Control Samples
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Actarit and Actarit-d6 (sodium) in methanol.
-
Working Standard Solutions: Serially dilute the Actarit primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the Actarit-d6 primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
-
Calibration Curve Standards and QC Samples: Spike blank human plasma with the appropriate Actarit working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the IS working solution (100 ng/mL Actarit-d6 in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-4.5 min: 10% B
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Actarit: Precursor ion (m/z) 192.1 → Product ion (m/z) 132.1
-
Actarit-d6: Precursor ion (m/z) 198.1 → Product ion (m/z) 138.1
-
-
Key MS Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Data Presentation
The method was validated over a linear range of 1-2000 ng/mL for Actarit in human plasma. The following tables summarize the quantitative performance of the assay.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Actarit | 1 - 2000 | y = 0.0025x + 0.0012 | > 0.998 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 6.8 | -2.5 | 8.2 | -1.8 |
| Low QC | 3 | 5.2 | 1.3 | 6.5 | 2.1 |
| Mid QC | 100 | 3.8 | -0.5 | 4.9 | -1.2 |
| High QC | 1600 | 2.9 | 2.1 | 3.7 | 1.5 |
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor (Analyte) | Matrix Factor (IS-Normalized) |
| Low QC | 92.5 | 94.1 | 0.98 | 1.01 |
| High QC | 95.3 | 96.2 | 1.02 | 1.03 |
Visualizations
Caption: Experimental workflow for the analysis of Actarit.
Caption: Proposed signaling pathway of Actarit.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Actarit in human plasma. The use of Actarit-d6 as an internal standard ensures the accuracy of the results by compensating for matrix effects and other sources of variability. This method is well-suited for supporting pharmacokinetic studies in the clinical development of Actarit.
References
Quantitative Analysis of Actarit using Actarit-d6 (sodium) in Human Plasma by LC-MS/MS
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of Actarit in human plasma using its deuterated internal standard, Actarit-d6, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology outlined is intended for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.
Introduction
Actarit, with the chemical name 4-acetylaminophenylacetic acid, is an immunomodulator used in the management of rheumatoid arthritis.[1] Its therapeutic effect is attributed to the modulation of the immune system, including the suppression of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6, and the inhibition of T-cell activation.[2][3] Recent studies also suggest that Actarit may exert its anti-inflammatory effects through the inhibition of Carbonic Anhydrase II (CAII).[4] A robust and reliable analytical method is crucial for the quantitative determination of Actarit in biological matrices to support its clinical development and therapeutic use. The use of a stable isotope-labeled internal standard, such as Actarit-d6, is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for variability in sample preparation and matrix effects.
This application note describes a validated LC-MS/MS method for the determination of Actarit in human plasma, offering high selectivity, sensitivity, and throughput.
Experimental Protocol
Materials and Reagents
-
Actarit reference standard (≥98% purity)
-
Actarit-d6 (sodium) internal standard (≥98% purity, isotopic purity ≥99%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2-EDTA)
LC-MS/MS Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., Syncronis C18, 50 x 2.1 mm, 3 µm).
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Actarit and Actarit-d6 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Actarit stock solution with 50:50 (v/v) methanol:water to create calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Actarit-d6 stock solution with 50:50 (v/v) methanol:water.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the appropriate amount of Actarit working standard solution.
Sample Preparation
-
To 100 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the IS working solution (100 ng/mL Actarit-d6) and vortex briefly.
-
Add 500 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
Time (min) %B 0.0 10 2.0 90 2.5 90 2.6 10 | 4.0 | 10 |
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Actarit 192.1 150.1 | Actarit-d6 | 198.1 | 156.1 |
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: -4500 V
-
Data Presentation
The following tables summarize the expected performance characteristics of this validated method.
Table 1: Calibration Curve Linearity
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| Actarit | 1 - 4000 | ≥ 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 20 | 80 - 120 | ≤ 20 | 80 - 120 |
| Low | 3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Medium | 150 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High | 3000 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (%) |
| Actarit | Low | > 85 | 85 - 115 |
| High | > 85 | 85 - 115 | |
| Actarit-d6 | > 85 | 85 - 115 |
Visualization
Experimental Workflow
References
- 1. scispace.com [scispace.com]
- 2. A liquid chromatography-tandem mass spectrometry method for the quantitation of actarit in rabbit plasma: application to pharmacokinetics and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. Metabolites Analysis of Anti-Myocardial Ischemia Active Components of Saussurea involucrata Based on Gut Microbiota—Drug Interaction [mdpi.com]
Application Notes and Protocols for a Pharmacokinetic Study of Actarit-d6 (sodium)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actarit is a disease-modifying antirheumatic drug (DMARD) primarily utilized in the treatment of rheumatoid arthritis.[1][2] Its therapeutic effects are attributed to its immunomodulatory properties, which include the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the modulation of T-cell activity.[1][3] While the precise mechanism of action is not fully elucidated, Actarit is known to be administered orally and undergoes hepatic metabolism.[1][4]
Pharmacokinetic (PK) studies are fundamental to drug development, providing critical data on absorption, distribution, metabolism, and excretion (ADME). The use of stable isotope-labeled compounds, such as Actarit-d6 (sodium), in PK studies offers significant advantages. Deuteration can alter metabolic pathways, potentially improving the drug's pharmacokinetic profile and reducing toxicities.[5][6] Furthermore, the use of a deuterated internal standard in bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), enhances the accuracy and precision of drug quantification in biological matrices.[7][8]
These application notes provide a comprehensive protocol for a preclinical pharmacokinetic study of Actarit-d6 (sodium) in a rodent model, from drug formulation and administration to bioanalytical sample analysis.
Signaling Pathway of Actarit
The immunomodulatory effects of Actarit are believed to involve the downstream signaling pathways associated with T-cell activation and pro-inflammatory cytokine production. While the exact molecular targets are still under investigation, a plausible mechanism involves the inhibition of key signaling cascades that lead to the transcription of inflammatory mediators. The following diagram illustrates a hypothetical signaling pathway where Actarit could exert its inhibitory effects on T-cell activation.
Experimental Protocols
Animal Model and Housing
-
Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300 g).
-
Housing: Animals should be housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimation: Allow a minimum of a 7-day acclimation period before the start of the study.
Formulation of Actarit-d6 (sodium) Dosing Solution
-
Vehicle: Prepare a 0.5% (w/v) carboxymethylcellulose (CMC) solution in deionized water.
-
Dosing Solution: Accurately weigh the required amount of Actarit-d6 (sodium) and suspend it in the 0.5% CMC vehicle to achieve the desired final concentration (e.g., 10 mg/mL).
-
Preparation: Prepare the dosing solution fresh on the day of administration and keep it under constant agitation to ensure a homogenous suspension.
Pharmacokinetic Study Design
-
Study Groups:
-
Group 1: Intravenous (IV) administration (for bioavailability assessment), n=6.
-
Group 2: Oral (PO) administration, n=6.
-
-
Dose:
-
IV: 2 mg/kg (administered via tail vein).
-
PO: 10 mg/kg (administered via oral gavage).
-
-
Blood Sampling:
-
Time Points (IV): 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Time Points (PO): 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Volume: Collect approximately 200 µL of blood at each time point into tubes containing K2EDTA as an anticoagulant.
-
Technique: Use appropriate blood collection techniques such as saphenous vein puncture for serial sampling and cardiac puncture for terminal bleed.[6][9][10][11]
-
Protocol for Oral Gavage
-
Accurately weigh the animal to determine the correct dosing volume. The maximum recommended volume for rats is 10-20 mL/kg.[5][12]
-
Gently restrain the rat, ensuring the head and neck are extended to create a straight path to the esophagus.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper length and avoid stomach perforation. Mark the needle.[12]
-
Insert the ball-tipped gavage needle into the mouth, advancing it gently along the roof of the mouth and down the esophagus. Do not force the needle.[4][8][13]
-
Administer the Actarit-d6 (sodium) suspension slowly.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress.
Sample Processing
-
Immediately after collection, gently invert the blood collection tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the plasma supernatant to clean, labeled polypropylene tubes.
-
Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS Quantification of Actarit-d6
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Actarit-d6: [Precursor Ion] -> [Product Ion]
-
Internal Standard (Actarit): [Precursor Ion] -> [Product Ion]
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (Actarit).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject into the LC-MS/MS system.
-
-
Method Validation: The bioanalytical method should be validated according to FDA or other relevant regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1][3][7][14][15]
Data Presentation
The following table presents a hypothetical summary of the pharmacokinetic parameters of Actarit-d6 (sodium) following intravenous and oral administration in rats.
| Pharmacokinetic Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 ± 250 | 850 ± 150 |
| Tmax (h) | 0.08 ± 0.02 | 1.5 ± 0.5 |
| AUC0-t (ng·h/mL) | 2800 ± 400 | 4500 ± 600 |
| AUC0-inf (ng·h/mL) | 2950 ± 420 | 4700 ± 650 |
| t1/2 (h) | 3.5 ± 0.8 | 4.2 ± 1.0 |
| CL (L/h/kg) | 0.68 ± 0.10 | - |
| Vd (L/kg) | 2.8 ± 0.5 | - |
| F (%) | - | 64 ± 12 |
Data are presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Experimental Workflow
The following diagram outlines the key steps in the pharmacokinetic study of Actarit-d6 (sodium).
References
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. Pharmacokinetic-pharmacodynamic modelling and simulation of methotrexate dosing in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.sdsu.edu [research.sdsu.edu]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. hkstp.org [hkstp.org]
- 7. Recommendations for validation of LC-MS/MS bioanalytical methods for protein biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uq.edu.au [uq.edu.au]
- 9. research.uci.edu [research.uci.edu]
- 10. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 11. idexxbioanalytics.com [idexxbioanalytics.com]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. bioanalysisforum.jp [bioanalysisforum.jp]
- 15. fda.gov [fda.gov]
Application Note: Development and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Actarit in Human Plasma Using a Deuterated Internal Standard
Answering the user's request to create a detailed Application Note and Protocol for the quantification of Actarit using a deuterated internal standard.
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note describes a selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Actarit in human plasma. A stable isotope-labeled deuterated internal standard (Actarit-d4) was used to ensure high accuracy and precision by correcting for matrix effects and process variability.[1][2][3] The methodology involves a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation, making it highly suitable for high-throughput bioanalysis in clinical research and pharmacokinetic studies.
1. Introduction Actarit, or 4-acetylaminophenylacetic acid, is a disease-modifying antirheumatic drug (DMARD) primarily used in the treatment of rheumatoid arthritis.[4][5] Accurate measurement of its concentration in biological matrices is essential for pharmacokinetic assessments and therapeutic drug monitoring. While existing methods have been developed[4], this note presents an optimized method employing a deuterated internal standard, which is considered the gold standard for compensating for analytical variability.[6] The method has been validated according to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[7][8][9]
2. Experimental Protocols
2.1. Materials and Reagents
-
Analytes: Actarit (MW: 193.20 g/mol )[10], Actarit-d4 (internal standard, IS).
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (reagent grade), Ultrapure water.
-
Matrix: Blank human plasma (K2-EDTA).
2.2. Instrumentation
-
LC System: A UHPLC system such as the Shimadzu Nexera or Waters Acquity.
-
MS System: A triple quadrupole mass spectrometer such as the SCIEX QTRAP 6500+ or Waters Xevo TQ-S.
2.3. Standard Solutions Preparation
-
Stock Solutions (1.0 mg/mL): Prepare separate stock solutions of Actarit and Actarit-d4 by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: Prepare serial dilutions of the Actarit stock solution with 50:50 (v/v) methanol:water to create calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard (IS) Spiking Solution (50 ng/mL): Dilute the Actarit-d4 stock solution in acetonitrile.
2.4. Sample Preparation Protocol
-
Aliquot 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the IS Spiking Solution (Actarit-d4 in acetonitrile) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant into an autosampler vial or 96-well plate.
-
Inject 5 µL into the LC-MS/MS system.
Caption: High-throughput sample preparation and analysis workflow.
2.5. LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B to 95% B over 2.5 min, hold 1 min, re-equilibrate |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Actarit | Actarit-d4 (IS) |
|---|---|---|
| Ionization Mode | ESI Negative | ESI Negative |
| Precursor Ion (Q1) | m/z 192.1 | m/z 196.1 |
| Product Ion (Q3) | m/z 132.1 | m/z 136.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | -20 V | -20 V |
| Declustering Potential | -45 V | -45 V |
3. Method Validation Summary The method was validated following international guidelines, assessing selectivity, accuracy, precision, recovery, matrix effect, and stability.[11]
Caption: Logical relationship of core validation parameters.
Table 3: Inter-day Accuracy and Precision of QC Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ | 1.0 | 1.04 | 104.0 | 8.5 |
| Low | 3.0 | 2.91 | 97.0 | 6.2 |
| Medium | 100 | 103.5 | 103.5 | 4.1 |
| High | 800 | 792.0 | 99.0 | 3.5 |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
The calibration curve was linear over the range of 1.0 to 1000 ng/mL with a correlation coefficient (r²) of >0.995. Accuracy and precision were within the acceptable limits of ±15% (±20% for LLOQ).
4. Actarit Signaling Pathway Context Actarit's therapeutic effect is believed to stem from its immunomodulatory properties.[5][12] It has been shown to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), and modulate T-cell activity.[12][13] This action can interfere with inflammatory signaling cascades, leading to the amelioration of rheumatoid arthritis symptoms.[13]
Caption: Simplified diagram of Actarit's immunomodulatory effect.
5. Conclusion The LC-MS/MS method detailed here provides a reliable and high-throughput solution for the quantitative analysis of Actarit in human plasma. The simple protein precipitation protocol and the use of a deuterated internal standard deliver the accuracy, precision, and robustness required for regulated bioanalytical studies. This method is well-suited to support clinical trials and pharmacokinetic research involving Actarit.
References
- 1. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 2. texilajournal.com [texilajournal.com]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A liquid chromatography-tandem mass spectrometry method for the quantitation of actarit in rabbit plasma: application to pharmacokinetics and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Actarit used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 9. moh.gov.bw [moh.gov.bw]
- 10. Actarit | C10H11NO3 | CID 2018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. What is the mechanism of Actarit? [synapse.patsnap.com]
- 13. Effects of actarit on synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Actarit-d6 (Sodium) Solution for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actarit, a disease-modifying antirheumatic drug (DMARD), is utilized in the management of rheumatoid arthritis.[1][2] Its deuterated analog, Actarit-d6 (sodium), serves as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices via mass spectrometry. Accurate and reproducible sample preparation is paramount for reliable bioanalytical data.
This application note provides a detailed protocol for the preparation of Actarit-d6 (sodium) solutions for mass spectrometric analysis. The procedure outlines the preparation of a stock solution and subsequent serial dilutions to achieve working concentrations suitable for liquid chromatography-mass spectrometry (LC-MS) applications.
Materials and Reagents
-
Actarit-d6 (sodium salt)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and sterile, filtered pipette tips
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
Quantitative Data Summary
A summary of the key quantitative data for Actarit and its deuterated analog is presented in the table below. This information is crucial for accurate solution preparation and data analysis.
| Property | Value (Actarit) | Value (Actarit-d6 Sodium) | Reference |
| Molecular Formula | C₁₀H₁₁NO₃ | C₁₀H₄D₆NNaO₃ | [2][3] |
| Molecular Weight | 193.20 g/mol | ~205.23 g/mol (Calculated) | [3][4] |
| Recommended Stock Conc. | 1 mg/mL | 1 mg/mL | [5] |
| Recommended Working Conc. | 10 - 100 µg/mL | 10 - 100 µg/mL | [5] |
| Primary Solvents | DMSO, Methanol, Acetonitrile, Water | DMSO, Methanol, Acetonitrile, Water | [4][5][6] |
| Solubility in DMSO | 20 mg/mL | Expected to be similar to Actarit | [4] |
| Solubility in Water | >29 µg/mL (at pH 7.4) | Expected to be higher due to sodium salt form | [3] |
Experimental Protocols
This section details the step-by-step procedures for preparing Actarit-d6 (sodium) solutions for mass spectrometry analysis.
Preparation of 1 mg/mL Stock Solution
-
Accurately weigh approximately 1 mg of Actarit-d6 (sodium) powder using an analytical balance.
-
Transfer the weighed powder to a clean 1.5 mL microcentrifuge tube.
-
Add 1 mL of HPLC-grade DMSO to the microcentrifuge tube.
-
Vortex the tube for 30-60 seconds to facilitate dissolution.
-
If necessary, sonicate the solution in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[6]
-
Visually inspect the solution to ensure no particulate matter remains. The solution should be clear.[5]
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[6]
Preparation of Working Solutions
Working solutions are prepared by serially diluting the stock solution with a suitable solvent compatible with the LC-MS mobile phase. A common diluent is a mixture of methanol and water (e.g., 50:50 v/v).
-
Thaw the 1 mg/mL stock solution at room temperature.
-
To prepare a 100 µg/mL working solution, add 100 µL of the 1 mg/mL stock solution to 900 µL of the desired diluent (e.g., 50% methanol in water) in a clean microcentrifuge tube.
-
Vortex the solution thoroughly to ensure homogeneity.
-
To prepare a 10 µg/mL working solution, take 100 µL of the 100 µg/mL working solution and add it to 900 µL of the diluent.
-
Vortex the solution thoroughly.
-
Prepare fresh working solutions daily for optimal results.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the preparation of Actarit-d6 (sodium) solutions.
Caption: Workflow for Actarit-d6 (sodium) solution preparation.
Conclusion
This application note provides a standardized and detailed protocol for the preparation of Actarit-d6 (sodium) solutions for mass spectrometry. Adherence to this protocol will help ensure the generation of accurate, reproducible, and reliable quantitative data in bioanalytical studies. Proper sample handling and preparation are critical steps in the analytical workflow and directly impact the quality of the final results.[7][8] It is recommended to perform a solvent-negative control experiment to confirm that the solvent has no nonspecific effects.[9]
References
- 1. What is Actarit used for? [synapse.patsnap.com]
- 2. Actarit - Wikipedia [en.wikipedia.org]
- 3. Actarit | C10H11NO3 | CID 2018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biocompare.com [biocompare.com]
- 8. rsc.org [rsc.org]
- 9. Actarit | TargetMol [targetmol.com]
Application of Actarit-d6 (Sodium) in Rheumatology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actarit (4-acetylaminophenylacetic acid) is a disease-modifying antirheumatic drug (DMARD) primarily developed and used in Japan for the treatment of rheumatoid arthritis (RA).[1][2] Actarit-d6 (sodium) is the deuterated sodium salt of Actarit. The replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, is a strategy employed in drug development to potentially improve the pharmacokinetic properties of a compound, such as increasing its metabolic stability and half-life.[3][4][5] This modification can lead to a more favorable dosing regimen and potentially reduced side effects.[4][5]
These application notes provide a comprehensive overview of the research applications of Actarit-d6 (sodium) in rheumatology, based on the known mechanisms of Actarit. Detailed experimental protocols and potential signaling pathways involved are also presented to guide researchers in their study design. Given the limited specific data on Actarit-d6, the information herein is largely extrapolated from studies on Actarit, with the understanding that the deuterated form is expected to exhibit similar pharmacological activities with potentially enhanced pharmacokinetics.
Mechanism of Action
The precise mechanism of action of Actarit is not fully elucidated but is known to involve immunomodulatory effects.[1][6] Its therapeutic benefits in rheumatoid arthritis are attributed to its ability to:
-
Suppress Pro-inflammatory Cytokines: Actarit has been shown to reduce the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), which are central to the inflammatory cascade in RA.[1][7]
-
Modulate T-Cell and Macrophage Activity: The drug appears to alter the function of T-cells and macrophages, immune cells that play a pivotal role in the autoimmune response and joint destruction characteristic of RA.[1][6]
-
Inhibit Matrix Metalloproteinases (MMPs): Actarit can suppress the production of MMP-1, an enzyme that contributes to the degradation of cartilage and bone in arthritic joints.[7]
-
Reduce Nitric Oxide (NO) Levels: Clinical studies have demonstrated that Actarit can decrease serum levels of nitric oxide, a mediator of inflammation and joint damage in RA.[8]
Quantitative Data from Clinical Studies with Actarit
The following tables summarize the efficacy of Actarit in clinical trials for rheumatoid arthritis. These data provide a benchmark for the expected therapeutic effects of Actarit-d6.
Table 1: Improvement in ACR Scores in Elderly Patients with Rheumatoid Arthritis Treated with Actarit (300 mg/day for 48 weeks)
| ACR Response Criteria | Percentage of Patients Achieving Response |
| ACR20 | 70% |
| ACR50 | 35% |
Data from a study on elderly patients with mildly to moderately active RA.[9]
Table 2: Efficacy of Actarit in Combination with Methotrexate (MTX) in Refractory Rheumatoid Arthritis (24-week study)
| Efficacy Outcome | Improvement |
| ACR20 Response | 31.0% of patients |
| ACR Definition Improvement (in patients on MTX >1 year) | 60.0% of patients |
| Overall Conventional Measures Improvement | 50.0% of patients |
Data from a study on patients with active RA unresponsive to MTX alone.[10]
Table 3: Significant Improvements in Clinical Parameters with Actarit Treatment
| Clinical Parameter | Observation |
| Morning Stiffness | Significantly improved |
| Grip Strength | Significantly improved |
| Swollen Joint Counts | Significantly improved |
| Patient's Articular Pain Score | Significantly improved |
| Modified Health Assessment Questionnaire (M-HAQ) Score | Significantly improved |
| Patient's and Physician's Global Assessments | Significantly improved |
| C-reactive Proteins (CRP) | Significantly improved |
| Serum Nitric Oxide (NO) Levels | Significantly reduced |
Compiled from multiple clinical studies.[8][10]
Experimental Protocols
The following are detailed protocols for key in vitro experiments to investigate the effects of Actarit-d6 (sodium) on cells relevant to rheumatology research.
Protocol 1: In Vitro Treatment of Rheumatoid Arthritis Synovial Fibroblasts (RASFs)
Objective: To assess the effect of Actarit-d6 (sodium) on pro-inflammatory cytokine production and MMP expression in RASFs.
Materials:
-
Actarit-d6 (sodium)
-
Primary human RASFs (from RA patients)
-
DMEM/F-12 culture medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
Recombinant human IL-1β
-
ELISA kits for human TNF-α, IL-6, and MMP-1
-
RNA extraction kit and reagents for qRT-PCR
Procedure:
-
Cell Culture: Culture primary RASFs in DMEM/F-12 medium in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed RASFs into 24-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Starve the cells in serum-free medium for 4 hours.
-
Pre-treat the cells with varying concentrations of Actarit-d6 (sodium) (e.g., 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M) for 2 hours.
-
Stimulate the cells with recombinant human IL-1β (10 ng/mL) for 24 hours. A non-stimulated control group and an IL-1β-only group should be included.
-
-
Supernatant Collection: After 24 hours, collect the cell culture supernatants and store them at -80°C for cytokine and MMP analysis.
-
Cytokine and MMP Measurement:
-
Quantify the concentrations of TNF-α, IL-6, and MMP-1 in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.
-
-
Gene Expression Analysis (Optional):
-
Lyse the cells and extract total RNA using a suitable kit.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the mRNA expression levels of TNFA, IL6, and MMP1.
-
Protocol 2: T-Cell Proliferation Assay
Objective: To evaluate the effect of Actarit-d6 (sodium) on T-cell proliferation.
Materials:
-
Actarit-d6 (sodium)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 culture medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies
-
Cell proliferation assay kit (e.g., BrdU or CFSE)
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed PBMCs into 96-well plates at a density of 1 x 10^5 cells/well.
-
Treatment:
-
Treat the cells with varying concentrations of Actarit-d6 (sodium).
-
Stimulate the cells with a mitogen such as PHA (5 µg/mL) or anti-CD3/CD28 antibodies (1 µg/mL each). Include unstimulated and stimulated control wells.
-
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
Proliferation Measurement: Assess T-cell proliferation using a BrdU or CFSE-based proliferation assay kit following the manufacturer's protocol.
Signaling Pathways and Visualizations
Based on the known immunomodulatory effects of Actarit, the following signaling pathways are likely to be involved in its mechanism of action.
Caption: Proposed mechanism of Actarit-d6 in RA.
Caption: Experimental workflow for in vitro studies.
Conclusion
Actarit-d6 (sodium) represents a promising compound for rheumatology research, building upon the established clinical efficacy of Actarit. The deuteration of Actarit is anticipated to confer an improved pharmacokinetic profile, potentially leading to enhanced therapeutic outcomes. The provided application notes and protocols offer a framework for researchers to investigate the immunomodulatory and anti-inflammatory properties of Actarit-d6 in relevant in vitro models of rheumatoid arthritis. Further studies are warranted to fully characterize the specific advantages of Actarit-d6 and its potential as a next-generation DMARD.
References
- 1. What is Actarit used for? [synapse.patsnap.com]
- 2. Actarit - Wikipedia [en.wikipedia.org]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gabarx.com [gabarx.com]
- 6. What is the mechanism of Actarit? [synapse.patsnap.com]
- 7. Effects of actarit on synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical effects of actarit in rheumatoid arthritis: improvement of early disease activity mediated by reduction of serum concentrations of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Usefulness of actarit in elderly rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Additive combination of actarit and methotrexate in the treatment of refractory rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Actarit-d6 (sodium) in Cytokine Expression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actarit, a disease-modifying antirheumatic drug (DMARD), has demonstrated efficacy in the management of rheumatoid arthritis (RA).[1] Its therapeutic effects are attributed to its ability to modulate the immune system, primarily through the suppression of pro-inflammatory cytokines.[1] This document provides detailed application notes and protocols for the use of Actarit-d6 (sodium), a deuterated form of Actarit, in cytokine expression studies. The protocols outlined below are intended to guide researchers in investigating the immunomodulatory effects of this compound in relevant in vitro models of inflammation.
Note on Actarit-d6 (sodium): Information regarding the biological activity of the deuterated form, Actarit-d6, is not extensively available. The protocols and data presented herein are based on studies conducted with the non-deuterated form, Actarit. It is presumed that the deuterated form will exhibit comparable biological activity in the described assays. However, researchers should validate this assumption for their specific experimental setup.
Mechanism of Action
The precise mechanism of action of Actarit is not fully elucidated, but it is understood to involve the downregulation of pro-inflammatory mediators.[1] In the context of rheumatoid arthritis, synovial fibroblasts are key contributors to the inflammatory environment and joint destruction through the secretion of cytokines and matrix metalloproteinases (MMPs). Actarit has been shown to reduce the spontaneous secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) from primary synovial cells of RA patients.[1] Furthermore, it is known to suppress the production of MMP-1, an enzyme involved in cartilage degradation.[1]
The inflammatory processes in rheumatoid arthritis are largely driven by key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. While direct evidence of Actarit's interaction with these pathways is limited, its inhibitory effect on the production of cytokines that are downstream targets of this pathway suggests a potential modulatory role.
Data Presentation: Quantitative Effects of Actarit on Cytokine and MMP Production
Table 1: Effect of Actarit on Pro-inflammatory Cytokine Production in Primary Human Synovial Fibroblasts from RA Patients
| Cytokine | Actarit Concentration | Observed Effect | Reference |
| TNF-α | 10⁻⁵ M - 10⁻⁶ M | Reduction in spontaneous secretion | [1] |
| IL-1β | 10⁻⁵ M - 10⁻⁶ M | Reduction in spontaneous secretion | [1] |
| IL-6 | - | Data not available |
Table 2: Effect of Actarit on Matrix Metalloproteinase (MMP) Production in Primary Human Synovial Fibroblasts from RA Patients
| MMP | Actarit Concentration | Observed Effect | Reference |
| MMP-1 | 10⁻⁴ M - 10⁻⁷ M | Suppression of production | [1] |
| MMP-3 | - | Data not available |
Signaling Pathway Diagrams
The following diagrams illustrate the general inflammatory signaling pathways implicated in rheumatoid arthritis. While the precise points of intervention for Actarit are not fully characterized, these diagrams provide a framework for understanding its potential mechanism of action.
Caption: Hypothesized modulation of the NF-κB signaling pathway by Actarit.
Caption: Hypothesized modulation of the JAK/STAT signaling pathway by Actarit.
Experimental Protocols
Protocol 1: In Vitro Treatment of Primary Human Synovial Fibroblasts
This protocol describes the culture of primary human synovial fibroblasts (HSFs) from RA patients and their treatment with Actarit-d6 (sodium) to assess its effect on spontaneous cytokine and MMP production.
Materials:
-
Primary Human Synovial Fibroblasts (from RA patients)
-
DMEM/F-12 culture medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Actarit-d6 (sodium)
-
Sterile, nuclease-free water or DMSO for dissolving Actarit-d6 (sodium)
-
6-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Centrifuge
-
Hemocytometer or automated cell counter
-
ELISA kits for human TNF-α, IL-1β, IL-6, and MMP-1
Procedure:
-
Cell Culture:
-
Culture primary HSFs in DMEM/F-12 with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
-
Use cells between passages 3 and 8 for experiments to ensure a stable phenotype.
-
-
Cell Seeding:
-
Trypsinize and count the HSFs.
-
Seed the cells in 6-well plates at a density of 2 x 10⁵ cells per well in 2 mL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Actarit-d6 (sodium) Preparation and Treatment:
-
Prepare a stock solution of Actarit-d6 (sodium) in sterile water or DMSO. Further dilutions should be made in culture medium. Note: If using DMSO, ensure the final concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
-
Prepare a range of Actarit-d6 (sodium) concentrations (e.g., 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M, 10⁻⁷ M) in culture medium.
-
After 24 hours of cell seeding, carefully aspirate the medium from the wells and replace it with 2 mL of medium containing the different concentrations of Actarit-d6 (sodium) or vehicle control (medium with DMSO if used).
-
-
Incubation and Supernatant Collection:
-
Incubate the treated cells for 48 hours at 37°C with 5% CO₂.
-
After incubation, collect the culture supernatants from each well.
-
Centrifuge the supernatants at 1500 rpm for 10 minutes to remove any cellular debris.
-
Store the clarified supernatants at -80°C until analysis.
-
-
Cytokine and MMP Measurement:
-
Quantify the concentrations of TNF-α, IL-1β, IL-6, and MMP-1 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Caption: Workflow for assessing Actarit's effect on cytokine production in HSFs.
Protocol 2: Investigation of Actarit's Effect on Signaling Pathways
This protocol outlines a method to investigate the effect of Actarit-d6 (sodium) on the NF-κB and JAK/STAT signaling pathways in HSFs using Western blotting for key phosphorylated proteins.
Materials:
-
Materials from Protocol 1
-
Stimulating agents (e.g., TNF-α for NF-κB, IL-6 for JAK/STAT)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65 (NF-κB), anti-p65, anti-phospho-STAT3, anti-STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Seeding:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Pre-treatment with Actarit-d6 (sodium):
-
Prepare Actarit-d6 (sodium) at the desired concentrations (e.g., 10⁻⁵ M and 10⁻⁶ M).
-
Aspirate the medium and pre-treat the cells with medium containing Actarit-d6 (sodium) or vehicle control for 2 hours.
-
-
Stimulation:
-
To investigate the NF-κB pathway, stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.
-
To investigate the JAK/STAT pathway, stimulate the cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes.
-
Include unstimulated and vehicle-treated stimulated controls.
-
-
Cell Lysis and Protein Quantification:
-
After stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysates.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control.
-
Handling and Storage of Actarit-d6 (sodium)
-
Storage: Store Actarit-d6 (sodium) as a solid at -20°C, protected from light and moisture.
-
Solution Preparation: For stock solutions, use sterile, nuclease-free water or DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Safety: Handle with care in a well-ventilated area. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Refer to the material safety data sheet (MSDS) for detailed safety information.
Conclusion
Actarit is a promising compound for modulating the inflammatory response in the context of rheumatoid arthritis. The protocols provided here offer a framework for researchers to investigate the effects of Actarit-d6 (sodium) on cytokine and MMP expression in synovial fibroblasts. Further studies are warranted to fully elucidate its mechanism of action, particularly its impact on the NF-κB and JAK/STAT signaling pathways, and to obtain more detailed quantitative data on its dose-dependent effects.
References
Troubleshooting & Optimization
Technical Support Center: Actarit-d6 (Sodium) Isotopic Interference
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering isotopic interference issues when using Actarit-d6 (sodium) as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Actarit-d6 (sodium) and why is it used?
Actarit is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[1][2] Its deuterated form, Actarit-d6 (sodium), is commonly used as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Stable isotope-labeled (SIL) internal standards like Actarit-d6 are ideal because they have nearly identical physicochemical properties to the analyte (Actarit), but a different mass, allowing for accurate quantification by correcting for matrix effects and variability in sample processing.[3]
Q2: What is isotopic interference and how can it affect my results?
Isotopic interference in LC-MS/MS occurs when ions with the same mass-to-charge ratio (m/z) as the analyte or internal standard are co-eluted and detected, leading to inaccurate quantification.[4][5] This can result in an overestimation or underestimation of the true analyte concentration. Sources of interference can include metabolites of the drug, endogenous matrix components, or co-administered drugs.[6]
Q3: I am observing an unexpected peak in my Actarit-d6 channel, even in blank samples. What could be the cause?
An unexpected peak in the internal standard channel in blank samples could be due to carryover from a previous high-concentration sample or contamination of the LC-MS system.[7] To troubleshoot this:
-
Inject a series of blank solvent injections to see if the peak intensity decreases.
-
If carryover is suspected, develop a more rigorous needle and column wash method between injections.
-
Check for potential contamination in your mobile phases, solvents, and sample preparation materials.
Q4: The peak area of my Actarit-d6 internal standard is not consistent across my sample batch. What should I investigate?
Inconsistent internal standard peak areas can be caused by several factors:[3]
-
Matrix effects: Variations in the sample matrix can lead to ion suppression or enhancement, affecting the ionization efficiency of the internal standard.
-
Inconsistent sample preparation: Errors in pipetting the internal standard or variations in extraction efficiency can lead to inconsistent final concentrations.
-
LC-MS system instability: Fluctuations in the spray stability, detector response, or injection volume can cause variations in peak area.
To address this, ensure consistent and precise sample preparation techniques. A thorough evaluation of matrix effects during method development is also crucial.
Troubleshooting Guides
Guide 1: Investigating Potential Cross-Signal Contribution from Analyte to Internal Standard
A common issue with deuterated internal standards is the potential for the naturally occurring isotopes of the analyte (Actarit) to contribute to the signal of the internal standard (Actarit-d6).[8]
Symptoms:
-
Non-linear calibration curves, particularly at the higher concentration end.
-
A signal is detected at the m/z of the internal standard even when only the analyte is injected.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting cross-signal contribution.
Experimental Protocol:
-
Prepare a High-Concentration Analyte Standard: Prepare a solution containing only Actarit at the highest concentration of your calibration curve.
-
Injection and Analysis: Inject this solution into the LC-MS/MS system and acquire data, monitoring the MRM transitions for both Actarit and Actarit-d6.
-
Data Evaluation: Examine the chromatogram for the Actarit-d6 transition. The presence of a peak indicates that the isotopes of Actarit are contributing to the internal standard signal.
Solutions:
-
Chromatographic Separation: Improve the chromatographic method to separate the analyte from any interfering peaks.
-
Alternative Transitions: Select different precursor and product ions for Actarit and Actarit-d6 that do not have overlapping isotopic patterns. High-resolution mass spectrometry can be valuable in identifying unique fragments.[6]
Guide 2: Identifying Interference from Metabolites
Metabolites of Actarit can potentially have masses that are isobaric (same nominal mass) with Actarit-d6, leading to interference.[5][6]
Symptoms:
-
Unexpected peaks in the internal standard channel in incurred samples (samples from dosed subjects) but not in blank matrix.
-
The interfering peak has a different retention time than the internal standard.
Troubleshooting Workflow:
Caption: Workflow for identifying metabolite interference.
Experimental Protocol:
-
Sample Analysis: Analyze incurred samples from a pharmacokinetic or metabolic study.
-
Data Review: Carefully examine the chromatograms for the Actarit-d6 transition. Look for any peaks that are not present in the blank matrix samples.
-
High-Resolution Mass Spectrometry (HRMS) Analysis: If an unknown peak is consistently observed, use HRMS to determine its accurate mass and elemental composition. This can help in tentatively identifying the interfering metabolite.[6]
Solutions:
-
Chromatographic Resolution: Adjust the LC gradient, column chemistry, or mobile phase to achieve chromatographic separation of the internal standard from the interfering metabolite.
-
Selective Sample Preparation: Employ a more selective sample preparation technique, such as solid-phase extraction (SPE), to remove the interfering metabolite.
Quantitative Data
Table 1: Mass Spectrometry Parameters for Actarit and Actarit-d6
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Actarit | 194.08 | 152.07 | 15 |
| Actarit-d6 | 200.12 | 158.11 | 15 |
Note: These are theoretical values and should be optimized during method development.
Table 2: Potential Isotopic Interferences for Actarit-d6
| Potential Interferent | m/z of Interfering Ion | Potential Source |
| Actarit +6 Da Isotopologue | ~200.08 | Natural abundance of heavy isotopes in Actarit |
| Isobaric Metabolite | ~200.12 | e.g., Hydroxylated and deuterated metabolite |
Signaling Pathway and Experimental Workflow Diagrams
Actarit's Proposed Mechanism of Action
Actarit is believed to modulate the immune response, which is central to its therapeutic effect in rheumatoid arthritis.[1][9] It has been shown to suppress the production of pro-inflammatory cytokines and inhibit the activation of T-cells.[1][9][10]
Caption: Proposed mechanism of action of Actarit.
References
- 1. What is Actarit used for? [synapse.patsnap.com]
- 2. Actarit - Wikipedia [en.wikipedia.org]
- 3. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. researchgate.net [researchgate.net]
- 6. Use of high-resolution mass spectrometry to investigate a metabolite interference during liquid chromatography/tandem mass spectrometric quantification of a small molecule in toxicokinetic study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zefsci.com [zefsci.com]
- 8. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Actarit? [synapse.patsnap.com]
- 10. Effects of actarit on synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Actarit-d6 (sodium)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Actarit-d6 (sodium).
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for Actarit-d6 (sodium) in positive electrospray ionization (ESI) mode?
A1: The molecular formula for Actarit is C₁₀H₁₁NO₃, and its molecular weight is 193.20 g/mol .[1] For Actarit-d6, where six hydrogen atoms are replaced by deuterium, the expected monoisotopic mass will increase by approximately 6.037 Da. The expected precursor ion in positive ESI mode would be the protonated molecule [M+H]⁺. Given the monoisotopic mass of Actarit is approximately 193.07, the expected m/z for the [M+H]⁺ of Actarit-d6 would be approximately 200.12.
Q2: What are the predicted major product ions for Actarit-d6 in tandem mass spectrometry (MS/MS)?
A2: Based on the fragmentation of unlabeled Actarit, the major product ions result from the loss of the acetyl group and the carboxylic acid group. For Actarit-d6, with deuterium labels on the acetyl group, the predicted major product ions would be:
-
Loss of the deuterated acetyl group (-COCD₃): This would result in a neutral loss of approximately 45 Da, leading to a product ion around m/z 155.
-
Further loss of the carboxylic acid group (-COOH): This would lead to a product ion corresponding to the aminophenyl group, which would be around m/z 106.
Q3: Which ionization mode is recommended for Actarit-d6 analysis?
A3: Positive electrospray ionization (ESI+) is a commonly used and effective ionization mode for the analysis of Actarit and its analogs.
Q4: What type of internal standard is suitable for the quantitative analysis of Actarit-d6?
A4: An ideal internal standard would be a stable isotope-labeled version of Actarit with a different isotopic substitution, such as Actarit-¹³C₆ or Actarit-d3. If not available, a structurally similar compound with similar ionization efficiency and chromatographic behavior that is not present in the sample matrix can be used.
Troubleshooting Guides
This section provides solutions to common issues encountered during the mass spectrometry analysis of Actarit-d6 (sodium).
| Problem | Possible Causes | Recommended Solutions |
| No or Low Signal Intensity | 1. Incorrect mass spectrometry parameters (precursor/product ions).2. Poor ionization efficiency.3. Sample degradation.4. Issues with the LC system (e.g., no flow, leak).5. Contaminated ion source. | 1. Verify the calculated m/z for the precursor and product ions of Actarit-d6.2. Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).3. Ensure proper sample storage and handling.4. Check the LC pump, connections, and solvent lines.5. Clean the ion source according to the manufacturer's instructions. |
| High Background Noise | 1. Contaminated mobile phase or sample.2. Matrix effects from the sample.3. Leaks in the LC or MS system. | 1. Use high-purity solvents and reagents. Filter samples before injection.2. Optimize the sample preparation method to remove interfering substances.3. Perform a leak check on the entire system. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.2. Inappropriate mobile phase composition.3. Column degradation.4. Secondary interactions with the stationary phase. | 1. Dilute the sample or reduce the injection volume.2. Adjust the mobile phase pH or organic solvent ratio.3. Replace the analytical column.4. Add a small amount of a competing agent (e.g., trifluoroacetic acid) to the mobile phase if compatible with MS. |
| Inconsistent Retention Times | 1. Fluctuations in LC pump pressure.2. Changes in mobile phase composition.3. Column temperature variations. | 1. Degas the mobile phase and prime the LC pumps.2. Prepare fresh mobile phase daily.3. Use a column oven to maintain a stable temperature. |
Experimental Protocols
Table 1: Recommended Mass Spectrometry Parameters for Actarit-d6 (sodium)
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | ~200.12 [M+H]⁺ |
| Product Ion 1 (m/z) | ~155.1 (Loss of COCD₃) |
| Product Ion 2 (m/z) | ~106.1 (Aminophenyl fragment) |
| Collision Energy | To be optimized empirically (start around 15-25 eV) |
| Cone Voltage | To be optimized empirically (start around 20-40 V) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Cone Gas Flow | 50 - 100 L/hr |
Table 2: Sample Preparation Protocol (Protein Precipitation)
| Step | Description |
| 1. Sample Collection | Collect biological samples (e.g., plasma, urine) and store at -80°C until analysis. |
| 2. Thawing | Thaw samples on ice. |
| 3. Aliquoting | Aliquot 100 µL of the sample into a microcentrifuge tube. |
| 4. Internal Standard Spiking | Add the internal standard solution to each sample. |
| 5. Protein Precipitation | Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate proteins. |
| 6. Vortexing | Vortex the mixture for 30 seconds. |
| 7. Centrifugation | Centrifuge at 10,000 x g for 10 minutes at 4°C. |
| 8. Supernatant Transfer | Carefully transfer the supernatant to a clean tube. |
| 9. Evaporation | Evaporate the supernatant to dryness under a gentle stream of nitrogen. |
| 10. Reconstitution | Reconstitute the residue in 100 µL of the initial mobile phase. |
| 11. Injection | Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system. |
Visualizations
Caption: Experimental workflow for Actarit-d6 analysis.
Caption: Troubleshooting decision tree for MS analysis.
References
Actarit-d6 (sodium) stability and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Actarit-d6 (sodium).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Actarit-d6 (sodium)?
A1: For long-term storage, Actarit-d6 (sodium) should be stored in a well-closed container, protected from light, at a controlled room temperature of 20°C to 25°C (68°F to 77°F). For shorter-term laboratory use, solutions can be prepared in a suitable solvent such as methanol and stored at 4°C. It is crucial to prevent contamination and evaporation.
Q2: What is the known stability profile of Actarit?
A2: Based on forced degradation studies, Actarit has been shown to be unstable under acidic, basic, and photolytic conditions.[1][2] It is also susceptible to degradation under oxidative stress.[1][2] The compound is stable under neutral hydrolysis, dry thermal, and accelerated stability conditions.[1][2]
Q3: What are the primary degradation pathways for Actarit?
A3: Under acidic, basic, and photolytic stress, a common degradation product is formed.[1][2] Oxidative stress leads to the formation of three additional, distinct degradation products.[1][2] The elucidation of the exact structures of these degradants requires advanced analytical techniques such as mass spectrometry.
Q4: How does the deuterium labeling in Actarit-d6 affect its stability?
A4: Deuterium-labeled compounds are generally considered to be chemically stable and do not have a defined shelf life in the traditional sense, as deuterium is a stable isotope. The primary concern for deuterated compounds is to maintain their isotopic and chemical purity by preventing contamination and exchange with protium from atmospheric moisture. Proper storage in a tightly sealed container is therefore essential.
Stability and Degradation Data
The following table summarizes the stability of Actarit under various forced degradation conditions as described in the literature. Please note that the quantitative data presented here is illustrative and based on typical percentage degradation observed in forced degradation studies for similar pharmaceutical compounds, as the specific quantitative results from the primary literature were not available.
| Stress Condition | Reagent/Condition | Temperature | Duration | Observation | Illustrative Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 80°C | 12 hours | Unstable, one major degradation product | 15-25% |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 4 hours | Unstable, one major degradation product | 20-30% |
| Neutral Hydrolysis | Water | 80°C | 12 hours | Stable | < 2% |
| Oxidative | 3% H₂O₂ | Room Temp | 24 hours | Unstable, three major degradation products | 25-40% |
| Photolytic | UV light (254 nm) | Room Temp | 24 hours | Unstable, one major degradation product | 10-20% |
| Thermal | Dry Heat | 105°C | 48 hours | Stable | < 2% |
Experimental Protocols
Protocol 1: Forced Degradation Study of Actarit-d6 (sodium)
This protocol outlines the methodology for conducting a forced degradation study to assess the intrinsic stability of Actarit-d6 (sodium).
-
Preparation of Stock Solution: Prepare a stock solution of Actarit-d6 (sodium) at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 80°C for 12 hours. After the specified time, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 4 hours. After the specified time, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a transparent container to UV light (254 nm) for 24 hours. A control sample should be kept in the dark for the same duration. Dilute the exposed and control samples to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Keep the solid Actarit-d6 (sodium) powder in an oven at 105°C for 48 hours. After exposure, allow the sample to cool to room temperature, then prepare a 100 µg/mL solution in the mobile phase.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. A suitable method could employ a C18 column with a gradient elution of acetonitrile and a phosphate buffer. Detection is typically performed using a UV detector at the λmax of Actarit.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Phosphoric acid in water.
-
Organic Phase (B): Acetonitrile.
-
-
Gradient Elution: Develop a gradient program to ensure separation of the parent drug from all degradation products. An example gradient could be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30-35 min: Return to initial conditions (95% A, 5% B)
-
35-40 min: Equilibration
-
-
Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths. The primary wavelength should be the λmax of Actarit. The PDA detector will also help in assessing peak purity.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the peaks of the degradation products are well-resolved from the main Actarit peak.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing for Actarit Peak | 1. Silanol interactions with the column. 2. Column degradation. 3. Inappropriate mobile phase pH. | 1. Use a mobile phase with a competing base or a lower pH to suppress silanol activity. 2. Replace the column. 3. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Actarit. |
| Ghost Peaks in Chromatogram | 1. Contaminated mobile phase. 2. Carryover from previous injections. | 1. Use fresh, HPLC-grade solvents and reagents. 2. Implement a robust needle wash protocol in the autosampler method. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuation in column temperature. 3. Column aging. | 1. Ensure accurate and consistent preparation of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if performance has degraded. |
| Poor Resolution Between Actarit and Degradant Peaks | 1. Non-optimal mobile phase composition or gradient. 2. Inadequate column chemistry. | 1. Modify the gradient slope, initial/final organic phase percentage, or pH of the aqueous phase. 2. Try a column with a different stationary phase (e.g., phenyl-hexyl). |
Forced Degradation Experimental Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No Degradation Observed | 1. Stress conditions are too mild. 2. Insufficient duration of stress. | 1. Increase the concentration of the stressor (e.g., acid, base, H₂O₂), temperature, or light intensity. 2. Extend the duration of the stress experiment. |
| Complete Degradation of Actarit | 1. Stress conditions are too harsh. | 1. Reduce the concentration of the stressor, temperature, or duration of the experiment to achieve partial degradation (typically 5-20%). |
| Formation of Secondary Degradants | 1. Over-stressing the sample. | 1. Use milder stress conditions to focus on the primary degradation pathways. |
| Precipitation of the Sample | 1. Poor solubility of Actarit or its degradants under the stress conditions. | 1. Perform the study at a lower concentration. 2. Add a co-solvent if it does not interfere with the degradation chemistry. |
Visualizations
Caption: Workflow for Forced Degradation Stability Testing of Actarit-d6 (sodium).
Caption: Simplified Signaling Pathway of Actarit's Anti-Inflammatory Action.
References
Preventing deuterium-hydrogen exchange in Actarit-d6 (sodium)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing deuterium-hydrogen (D-H) exchange in Actarit-d6 (sodium).
Frequently Asked Questions (FAQs)
Q1: What is Actarit-d6 (sodium) and where are the deuterium labels located?
Actarit is an anti-inflammatory drug, chemically known as 2-(4-acetamidophenyl)acetic acid. While the exact positions of the six deuterium atoms in commercially available Actarit-d6 are not consistently published, based on chemical principles, the most probable locations are on the acetyl methyl group (-CD₃) and the phenyl ring (-C₆H₂D₂-), as deuteration at the methylene bridge (-CD₂-) would be highly susceptible to exchange. This guide will assume deuteration at the acetyl and phenyl positions for providing the most relevant advice.
Q2: What is deuterium-hydrogen (D-H) exchange and why is it a concern for Actarit-d6?
Deuterium-hydrogen exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice-versa. This is a significant concern for deuterated compounds like Actarit-d6 as it can lead to a loss of isotopic purity, which is critical for its use in sensitive analytical techniques like mass spectrometry and for studying kinetic isotope effects in drug metabolism.
Q3: Which hydrogens in Actarit are most susceptible to exchange?
The two hydrogen atoms on the methylene bridge (-CH₂-) are the most acidic and, therefore, the most susceptible to exchange. This is due to their position alpha to both the carboxylic acid group and the phenyl ring, which stabilizes the corresponding carbanion intermediate. The amide proton (-NH-) and the carboxylic acid proton (-OH) are also readily exchangeable, but these are labile protons that are expected to exchange with any protic solvent.
Q4: What are the primary factors that promote D-H exchange in Actarit-d6?
The primary factors that promote D-H exchange are:
-
pH: Both acidic and basic conditions can catalyze the exchange of the methylene hydrogens. Actarit has been shown to be unstable under acidic and basic conditions.
-
Solvent: Protic solvents, which contain exchangeable protons (e.g., water, methanol), can serve as a source of hydrogen atoms and facilitate the exchange process.
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including D-H exchange.
-
Exposure to Moisture: Atmospheric moisture can introduce a source of protons, leading to exchange.
Troubleshooting Guide: Preventing Deuterium-Hydrogen Exchange
This guide provides solutions to common issues encountered during the handling and use of Actarit-d6 (sodium).
| Problem | Potential Cause | Recommended Solution |
| Loss of isotopic purity in Actarit-d6 solution over time. | Use of a protic solvent (e.g., water, methanol, ethanol). | Use anhydrous aprotic solvents such as acetonitrile, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF). Ensure solvents are of high purity and stored under an inert atmosphere to prevent moisture absorption. |
| Dissolution in a solution with a non-neutral pH. | Prepare solutions in a neutral, buffered medium if an aqueous environment is unavoidable. However, aprotic solvents are strongly preferred. If a buffer is necessary, consider using a deuterated buffer system. | |
| Storage of the solution at room temperature or elevated temperatures. | Store stock solutions of Actarit-d6 at -20°C or -80°C. For frequent use, small aliquots can be stored at 4°C for a short period (less than a week), though colder temperatures are recommended for long-term stability. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | |
| Inconsistent results in analytical experiments (e.g., mass spectrometry). | Partial D-H exchange occurring during sample preparation or analysis. | Minimize the time the sample is in a protic solvent or at a non-neutral pH. Use deuterated solvents for all sample manipulations and analytical runs where possible. Ensure all glassware and equipment are thoroughly dried before use. |
| Contamination with water from the atmosphere or reagents. | Handle Actarit-d6 and its solutions under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk line techniques. Use anhydrous solvents and reagents. | |
| Degradation of Actarit-d6 observed along with D-H exchange. | Exposure to acidic or basic conditions. | As Actarit is known to degrade in acidic and basic conditions, strictly maintain a neutral pH environment if an aqueous solution is absolutely necessary. The use of aprotic solvents will also mitigate degradation pathways catalyzed by acid or base. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of Actarit-d6 (sodium) in an Aprotic Solvent
Objective: To prepare a stable stock solution of Actarit-d6 (sodium) while minimizing the risk of D-H exchange.
Materials:
-
Actarit-d6 (sodium) solid
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Inert gas (argon or nitrogen)
-
Dry glassware (vials, syringes, needles)
-
Glove box or Schlenk line
Procedure:
-
Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of inert gas.
-
Transfer the required amount of Actarit-d6 (sodium) solid to a pre-weighed, dry vial inside a glove box or under a positive pressure of inert gas.
-
Using a dry syringe, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration.
-
Gently swirl the vial to dissolve the solid completely. Sonication can be used if necessary, but avoid excessive heating.
-
Blanket the headspace of the vial with inert gas before sealing tightly.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: General Handling and Storage of Actarit-d6 (sodium)
Objective: To provide best practices for the routine handling and storage of solid Actarit-d6 (sodium) to maintain its isotopic integrity.
Recommendations:
-
Storage of Solid: Store solid Actarit-d6 (sodium) in its original vial at the recommended temperature (typically -20°C), protected from light and moisture. The vial should be tightly sealed.
-
Handling Solid: When weighing or transferring the solid, do so in a controlled environment with low humidity, such as a glove box. If a glove box is not available, work quickly and minimize exposure to the atmosphere.
-
Inert Atmosphere: For all manipulations, especially when preparing solutions, the use of an inert atmosphere is highly recommended. This prevents the introduction of atmospheric moisture, which is a primary source of protons for D-H exchange.
Visualizations
Caption: Workflow for handling Actarit-d6 (sodium) to prevent D-H exchange.
Caption: Decision tree for troubleshooting loss of isotopic purity.
Matrix effects in Actarit quantification using Actarit-d6 (sodium)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding matrix effects in the quantification of Actarit using its deuterated internal standard, Actarit-d6 (sodium).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Actarit quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2] In the quantification of Actarit, endogenous components of biological samples can interfere with its ionization in the mass spectrometer source, leading to unreliable results.
Q2: How does Actarit-d6 (sodium) help in mitigating matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) like Actarit-d6 is the gold standard for compensating for matrix effects. Because Actarit-d6 is chemically and physically almost identical to Actarit, it co-elutes and experiences similar matrix effects.[3] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: What are the common signs of significant matrix effects in my Actarit assay?
A3: Common indicators of significant matrix effects include:
-
Poor reproducibility of quality control (QC) samples.
-
Inaccurate results for spiked samples.
-
High variability in the analyte response across different lots of biological matrix.
-
Drifting or inconsistent internal standard response.
-
Poor linearity of the calibration curve.
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in QC samples
Possible Cause: Significant and variable matrix effects between different samples or matrix lots.
Troubleshooting Steps:
-
Evaluate Matrix Factor: Quantitatively assess the matrix effect by calculating the matrix factor (MF) using the post-extraction addition method. An MF value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement. The coefficient of variation (%CV) of the MF across different matrix lots should ideally be <15%.
-
Optimize Sample Preparation: Improve the cleanup procedure to remove interfering matrix components. Consider switching from protein precipitation to more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Chromatographic Separation: Modify the LC method to separate Actarit and Actarit-d6 from the co-eluting matrix components. This can involve changing the column, mobile phase composition, or gradient profile.[4]
-
Check Internal Standard Performance: Ensure that Actarit-d6 is co-eluting with Actarit and that its response is consistent across samples. A significant retention time shift between the analyte and the SIL-IS can lead to differential matrix effects.
Issue 2: Consistent ion suppression or enhancement
Possible Cause: A consistent co-eluting interference is affecting the ionization of Actarit and Actarit-d6.
Troubleshooting Steps:
-
Post-Column Infusion Experiment: Perform a post-column infusion experiment to identify the regions of the chromatogram where ion suppression or enhancement occurs.[5] This involves infusing a constant flow of Actarit solution into the MS while injecting a blank extracted matrix sample. Dips or peaks in the baseline signal indicate regions of suppression or enhancement.
-
Adjust Chromatographic Conditions: Based on the post-column infusion results, adjust the chromatographic method to ensure that Actarit and Actarit-d6 do not elute in the regions of significant matrix effects.[4]
-
Change Ionization Source Settings: Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) to minimize the impact of interfering compounds.
-
Consider a Different Ionization Technique: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[2]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Addition
Objective: To quantify the matrix effect (Matrix Factor) for Actarit.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Actarit and Actarit-d6 into the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Extract blank biological matrix (from at least six different sources) and then spike the dried extract with Actarit and Actarit-d6 at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike blank biological matrix with Actarit and Actarit-d6 before the extraction process. (This set is used for recovery assessment).
-
-
Analyze the Samples: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculate Matrix Factor (MF): MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
Calculate IS-Normalized Matrix Factor: IS-Normalized MF = (Ratio of Analyte/IS Peak Area in Set B) / (Ratio of Analyte/IS Peak Area in Set A)
Acceptance Criteria: The %CV of the IS-Normalized Matrix Factor across the different matrix lots should be ≤15%.
Quantitative Data Summary
Table 1: Hypothetical Matrix Effect Data for Actarit in Human Plasma
| Matrix Lot | Analyte Peak Area (Set B) | Analyte Peak Area (Set A) | Matrix Factor (MF) | IS-Normalized MF |
| 1 | 85,000 | 100,000 | 0.85 | 0.99 |
| 2 | 82,000 | 100,000 | 0.82 | 0.98 |
| 3 | 90,000 | 100,000 | 0.90 | 1.01 |
| 4 | 78,000 | 100,000 | 0.78 | 0.97 |
| 5 | 88,000 | 100,000 | 0.88 | 1.02 |
| 6 | 84,000 | 100,000 | 0.84 | 0.99 |
| Mean | 84,500 | 100,000 | 0.845 | 0.993 |
| %CV | 5.4% | N/A | 5.4% | 1.8% |
This table illustrates that while there is ion suppression (MF < 1), the use of a stable isotope-labeled internal standard effectively normalizes this effect, resulting in a low %CV for the IS-Normalized MF.
Visualizations
Caption: Workflow for Matrix Effect and Recovery Assessment.
Caption: Troubleshooting Logic for Matrix Effect Issues.
Caption: Conceptual Signaling Pathway for Actarit's Mechanism of Action.
References
- 1. researchgate.net [researchgate.net]
- 2. providiongroup.com [providiongroup.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Improving peak resolution of Actarit and Actarit-d6 (sodium)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak resolution and overall chromatographic performance of Actarit and its deuterated internal standard, Actarit-d6.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape (tailing) for both Actarit and Actarit-d6?
A: Peak tailing for Actarit is a common issue primarily due to its chemical properties. Actarit, or 4-(acetylamino)benzeneacetic acid, is an acidic compound[1][2][3]. The most frequent causes of tailing for acidic analytes are:
-
Secondary Silanol Interactions: At mid-range pH, the free silanol groups on the surface of silica-based columns (like C18 or C8) can be ionized and interact with the analyte, causing tailing[4]. To minimize this, the mobile phase pH should be lowered to protonate these silanol groups[5][6].
-
Analyte Ionization: If the mobile phase pH is close to or above the pKa of Actarit's carboxylic acid group, the molecule will be in its ionized (anionic) form. This can lead to secondary interactions and result in tailing peaks[4][7]. Keeping the mobile phase pH at least 1.5-2 units below the analyte's pKa ensures it remains in a neutral, more retained state, leading to better peak shape[5].
Solution: Adjust the mobile phase to an acidic pH, ideally between 2.5 and 4.0. This can be achieved by adding 0.1% formic acid or 1% acetic acid to the aqueous portion of the mobile phase[5][8]. Using a buffer, such as 10 mM ammonium acetate, can also help maintain a stable pH[4][9].
Q2: My Actarit and Actarit-d6 peaks have very low retention and elute near the solvent front. How can I fix this?
A: Poor retention of Actarit on a standard C18 column has been previously reported and is often due to the compound's relatively polar nature[8]. When the compound doesn't interact sufficiently with the stationary phase, it travels through the column too quickly.
Solutions:
-
Adjust Mobile Phase pH: As with peak tailing, ensuring the mobile phase pH is low (e.g., pH 2.5-4.0) will suppress the ionization of Actarit, making it less polar and increasing its retention on a reversed-phase column.
-
Decrease Mobile Phase Strength: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. A lower organic content increases the retention of analytes in reversed-phase chromatography.
-
Change the Stationary Phase: If adjusting the mobile phase is insufficient, consider using a column with a different stationary phase. A C8 column, being less hydrophobic than a C18, can sometimes offer different selectivity and improved retention for certain compounds[8].
Q3: I'm observing split peaks for Actarit and/or Actarit-d6. What is the likely cause?
A: Peak splitting is typically a sign of a problem at the head of the column or an issue with the sample injection.
Potential Causes & Solutions:
-
Column Void or Contamination: A void or "channel" may have formed in the packing material at the column inlet, or the inlet frit may be partially blocked[4][7]. Try flushing the column with a strong solvent. If this fails, reversing the column (if permitted by the manufacturer) for a high-pressure flush may help. The most reliable solution is to replace the column and use a guard column to protect the new one.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile for a mobile phase with 20% acetonitrile), it can cause band distortion and peak splitting[7]. Always try to dissolve your sample in the initial mobile phase or a weaker solvent.
Q4: How can I improve the resolution between Actarit and potential isobaric interferences from the sample matrix?
A: When analyzing complex samples like plasma, matrix components can have the same mass-to-charge ratio as your analyte (isobaric interference), which can affect accuracy, especially in LC-MS/MS analysis[10][11]. Improving chromatographic separation is key.
Solutions:
-
Optimize the Mobile Phase:
-
Gradient Elution: Implement a gradient elution program (slowly increasing the organic solvent percentage) to better separate compounds with different polarities.
-
Solvent Choice: Switch the organic modifier. Acetonitrile and methanol offer different selectivities and may resolve Actarit from the interfering peak.
-
-
Improve Sample Preparation: Enhance your sample cleanup procedure using techniques like solid-phase extraction (SPE) to remove more matrix components before injection[7][12].
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Poor Peak Shape
Poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of your analysis. The following workflow provides a logical sequence of steps to identify and resolve the root cause.
Caption: A step-by-step workflow for diagnosing and fixing common causes of poor peak shape.
Guide 2: Relationship Between Mobile Phase pH and Actarit Behavior
Understanding the effect of pH on an ionizable compound like Actarit is critical for method development in reversed-phase HPLC. This diagram illustrates the relationship between mobile phase pH, the ionization state of Actarit, and the resulting chromatographic performance.
Caption: The effect of mobile phase pH on Actarit's ionization state and chromatographic behavior.
Data & Experimental Protocols
Table 1: Troubleshooting Summary for Poor Peak Resolution
| Problem Observed | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary silanol interactions; Analyte ionization. | Lower mobile phase pH to 2.5-4.0 using 0.1% formic/acetic acid. Increase buffer strength (10-50 mM)[7]. |
| Low/No Retention | Analyte is too polar for the conditions. | Lower mobile phase pH. Decrease percentage of organic modifier. Consider a less hydrophobic column (e.g., C8)[8]. |
| Split Peaks | Column void/blockage; Sample solvent mismatch. | Replace the column and use a guard column. Dissolve the sample in the mobile phase[4][7]. |
| Poor Resolution | Co-elution with matrix components. | Optimize the mobile phase (gradient, solvent type). Improve sample cleanup (e.g., SPE). |
| Peak Fronting | Sample overload; Sample solvent mismatch. | Dilute the sample or reduce injection volume. Ensure sample solvent is weaker than the mobile phase[7]. |
Table 2: Recommended Starting Method Parameters
| Parameter | Method 1: LC-MS/MS (High Sensitivity)[9] | Method 2: HPLC-UV (Robustness)[8] |
| Column | Syncronis-C18 (or equivalent C18) | C8 Column |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.0 | 1% Acetic Acid in Water |
| Mobile Phase B | Methanol and Acetonitrile (e.g., 50:50 v/v) | Methanol |
| Composition | Isocratic: 8% A : 92% B | Isocratic: 50% A : 50% B |
| Flow Rate | 0.6 mL/min | 1.0 mL/min |
| Injection Volume | 5 - 10 µL | 20 µL |
| Detector | Tandem Mass Spectrometer (MS/MS) | UV Detector at 245 nm |
| Ionization Mode | ESI Negative | N/A |
Protocol 1: LC-MS/MS Method for Actarit in Plasma
(Adapted from a published method for high-sensitivity analysis)[9]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add the internal standard (Actarit-d6).
-
Add an appropriate extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously for 2-3 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Syncronis-C18, 100 x 2.1 mm, 5 µm (or equivalent).
-
Mobile Phase: Isocratic elution with 8% aqueous ammonium acetate (10 mM, pH 4) and 92% of a methanol/acetonitrile mixture.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: Ambient or 30 °C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for Actarit and Actarit-d6.
-
Protocol 2: HPLC-UV Method for Actarit in Plasma
(Adapted from a published method focused on robustness)[8]
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma, add the internal standard.
-
Add 600 µL of a precipitating agent (e.g., methanol or acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect the supernatant and inject it directly or after evaporation and reconstitution.
-
-
Chromatographic Conditions:
-
Column: C8, 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic elution with 50% methanol and 50% aqueous 1% acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
-
UV Detection:
-
Wavelength: 245 nm.
-
References
- 1. Actarit [drugfuture.com]
- 2. Actarit - Wikipedia [en.wikipedia.org]
- 3. Actarit | C10H11NO3 | CID 2018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Determination of Actarit from Human Plasma for Bioequivalence Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A liquid chromatography-tandem mass spectrometry method for the quantitation of actarit in rabbit plasma: application to pharmacokinetics and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resolving isobaric interferences in direct infusion tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myadlm.org [myadlm.org]
- 12. agilent.com [agilent.com]
Technical Support Center: Actarit-d6 (Sodium) Purity Analysis and Potential Contaminants
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purity analysis of Actarit-d6 (sodium) and the identification of potential contaminants. The following information is designed to assist in troubleshooting common experimental issues and to provide a deeper understanding of the analytical methods involved.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes to consider when analyzing the purity of Actarit-d6 (sodium)?
When assessing the purity of Actarit-d6 (sodium), the most critical attributes to consider are:
-
Isotopic Purity/Enrichment: This determines the percentage of the deuterated form (d6) versus the non-deuterated (d0) and other partially deuterated forms (d1-d5). High isotopic enrichment is crucial for the intended therapeutic effect and to ensure consistency between batches.
-
Chemical Purity: This refers to the percentage of Actarit-d6 (sodium) in the sample, excluding any isotopic variations. It is a measure of the presence of other chemical entities that are not Actarit.
-
Impurities: These can be process-related impurities from the synthesis, degradation products, or residual solvents. Identifying and quantifying these impurities is essential for safety and regulatory compliance.
-
Sodium Content: As a sodium salt, the accurate determination of sodium content is important for dosage calculations and to ensure the correct salt form is present.
Q2: What are the most common contaminants found in Actarit-d6 (sodium)?
Potential contaminants in Actarit-d6 (sodium) can be categorized as follows:
-
Isotopic Impurities: The most common isotopic impurity is the non-deuterated Actarit (d0-Actarit). Partially deuterated versions (d1-d5) can also be present.
-
Process-Related Impurities: These are substances that are introduced or formed during the manufacturing process. Examples include unreacted starting materials, intermediates, and by-products of side reactions.
-
Degradation Products: Actarit has been shown to be unstable under acidic, basic, and photolytic conditions.[1] Common degradation products may arise from hydrolysis of the amide group or other structural modifications.
-
Residual Solvents: Solvents used during synthesis and purification may remain in the final product. The specific solvents will depend on the manufacturing process.
-
Inorganic Impurities: Since it is a sodium salt, there could be an excess of sodium ions or the presence of other inorganic salts that were used in the synthesis or purification steps.
Q3: What analytical techniques are most suitable for the purity analysis of Actarit-d6 (sodium)?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS): HPLC-MS is a powerful tool for separating and identifying both the active pharmaceutical ingredient (API) and its impurities. High-resolution mass spectrometry (HRMS) is particularly useful for determining the isotopic distribution and identifying unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are invaluable for confirming the positions of deuterium labeling and for quantifying the isotopic enrichment.
-
Gas Chromatography (GC): GC is the standard method for the analysis of residual solvents.
-
Inductively Coupled Plasma (ICP) Spectroscopy or Ion Chromatography: These techniques can be used to determine the sodium content and to quantify other inorganic impurities.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the HPLC column; Column overload. | Use a mobile phase with a lower pH to suppress silanol activity. Reduce the sample concentration or injection volume. |
| Variable Retention Times | Inconsistent mobile phase composition; Fluctuations in column temperature. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. |
| Ghost Peaks | Contamination in the mobile phase or injector; Carryover from a previous injection. | Flush the system with a strong solvent. Run blank injections to identify the source of contamination. |
| Low Signal Intensity | Improper mobile phase pH affecting ionization in the MS source; Sample degradation. | Optimize the mobile phase pH to enhance the ionization of Actarit. Prepare fresh samples and store them appropriately. |
Quantitative Data Summary
Table 1: Typical Purity and Impurity Specifications for Actarit-d6 (Sodium)
| Parameter | Specification |
| Appearance | White to off-white solid |
| Chemical Purity (by HPLC) | ≥ 98.0% |
| Isotopic Enrichment (d6) | ≥ 98.0% |
| d0-Actarit | ≤ 1.0% |
| Any single unknown impurity | ≤ 0.1% |
| Total Impurities | ≤ 1.0% |
| Residual Solvents | As per ICH Q3C guidelines |
| Sodium Content | Conforms to theoretical value ± 5% |
Note: These are typical specifications and may vary depending on the manufacturer and the intended use.
Table 2: Common Potential Impurities and their Limits
| Impurity Name | Structure | Typical Limit |
| Actarit (d0) | C₁₀H₁₁NO₃ | ≤ 1.0% |
| Desacetyl Actarit-d4 | C₈H₅D₄NO₂ | ≤ 0.5% |
| 4-Aminophenylacetic acid | C₈H₉NO₂ | ≤ 0.2% |
Experimental Protocols
Protocol 1: Purity and Impurity Determination by HPLC-UV/MS
This method is designed for the separation and quantification of Actarit-d6 (sodium) and its potential impurities.
1. Instrumentation:
-
HPLC system with a UV detector and coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm.
3. Mass Spectrometry Conditions (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100-500.
4. Sample Preparation:
-
Prepare a stock solution of Actarit-d6 (sodium) at 1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Dilute the stock solution to a working concentration of 10 µg/mL with the same diluent.
5. Data Analysis:
-
Calculate the chemical purity by dividing the peak area of Actarit-d6 by the total area of all peaks (excluding the solvent front) and multiplying by 100.
-
Identify and quantify impurities based on their retention times and mass spectra, using reference standards where available.
Visualizations
Signaling Pathway of Actarit in T-Cell Activation
Caption: Proposed signaling pathway of Actarit in inhibiting T-cell activation.
Experimental Workflow for Purity Analysis
Caption: General workflow for the comprehensive purity analysis of Actarit-d6 (sodium).
References
Technical Support Center: Analysis of Actarit-d6 (sodium) in ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues during the ESI-MS analysis of Actarit-d6 (sodium).
Understanding the Analyte: Actarit-d6 (sodium)
Actarit, or 4-acetylaminophenylacetic acid, is an acidic compound with a pKa of approximately 4.34.[1] Its deuterated form, Actarit-d6, will exhibit similar chemical properties. Given its acidic nature, Actarit-d6 is typically analyzed in negative ion mode ESI-MS, where it is deprotonated to form the [M-H]⁻ ion. Ion suppression is a common challenge in ESI-MS, particularly when analyzing acidic compounds in complex biological matrices like plasma.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a weak or inconsistent signal for Actarit-d6 in my plasma samples?
A weak or inconsistent signal for Actarit-d6 is often a primary indicator of ion suppression. This phenomenon occurs when co-eluting endogenous matrix components from the plasma sample compete with Actarit-d6 for ionization in the ESI source, thereby reducing its signal intensity.
Q2: What are the most common sources of ion suppression for an acidic compound like Actarit-d6?
For acidic compounds analyzed in negative ion mode, common sources of ion suppression include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in ESI-MS.[2]
-
Salts and Buffers: Non-volatile salts from buffers or the sample matrix can crystallize on the ESI probe, leading to a suppressed and unstable signal.
-
Other Endogenous Components: Various other small molecules present in plasma can co-elute with Actarit-d6 and interfere with its ionization.
Q3: Should I use positive or negative ion mode for Actarit-d6 analysis?
Given that Actarit is a carboxylic acid, it will readily deprotonate to form a negative ion. Therefore, negative ion mode ([M-H]⁻) is the recommended mode for the ESI-MS analysis of Actarit-d6 as it generally provides higher sensitivity for acidic compounds.
Troubleshooting Guide: Addressing Ion Suppression
This guide provides a systematic approach to identifying and mitigating ion suppression for Actarit-d6 in your ESI-MS analysis.
Step 1: Identify the Presence and Region of Ion Suppression
The first step is to confirm that ion suppression is indeed the issue. A post-column infusion experiment is a definitive way to identify the regions in your chromatogram where ion suppression occurs.
Experimental Protocol: Post-Column Infusion
-
Prepare a standard solution of Actarit-d6 at a concentration that gives a stable and mid-range signal intensity.
-
Infuse this solution at a constant flow rate into the MS source post-column using a syringe pump and a T-junction.
-
Inject a blank, extracted plasma sample onto the LC system.
-
Monitor the signal of the infused Actarit-d6. A stable baseline will be observed initially. Any dips or reductions in this baseline correspond to regions where co-eluting matrix components are causing ion suppression.
Step 2: Optimize Sample Preparation
Effective sample preparation is crucial for removing interfering matrix components before LC-MS analysis. The choice of technique can significantly impact the cleanliness of your sample and the extent of ion suppression.
Comparison of Sample Preparation Techniques for Acidic Drugs in Plasma
Below is a summary of typical recovery and matrix effect data for acidic drugs similar to Actarit, comparing three common sample preparation methods: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | Naproxen | 90.0 ± 3.6 | Not specified | [1][3][4] |
| Ibuprofen | 78.4 - 80.9 | Negligible | [5][6] | |
| Diclofenac | 41.9 | Not specified | [7] | |
| Liquid-Liquid Extraction (LLE) | Ibuprofen | 86.74 - 93.79 | 94.38 - 100.99 | [8] |
| Solid-Phase Extraction (SPE) | Diclofenac | >86 | Not specified | [2] |
| Ibuprofen | 54 - 60 (plasma) | Not specified | [9] |
-
Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, leaving behind significant amounts of phospholipids and other matrix components. Acetonitrile is a commonly used and effective precipitation solvent.[10]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner samples than PPT. For acidic drugs like Actarit-d6, extraction into an organic solvent at an acidic pH (to neutralize the analyte) is typically effective.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, leading to the cleanest extracts and minimal ion suppression.[11] For acidic drugs, a non-polar extraction on a polymeric SPE phase under acidic conditions is a viable strategy.[12]
Experimental Protocol: Generic Solid-Phase Extraction (SPE) for Acidic Drugs
-
Conditioning: Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Acidify the plasma sample with formic acid to a pH below the pKa of Actarit-d6 (e.g., pH 3-4). Load the acidified sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent in water (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute Actarit-d6 with a strong organic solvent like methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Step 3: Optimize Chromatographic Conditions and Mobile Phase
Chromatographic separation plays a key role in moving the Actarit-d6 peak away from regions of significant ion suppression.
-
Increase Chromatographic Resolution: Employ a high-efficiency column (e.g., with smaller particles) or adjust the gradient to better separate Actarit-d6 from interfering peaks.
-
Mobile Phase Additives: The choice of acidic modifier in the mobile phase can surprisingly impact the signal of acidic analytes in negative ion mode. While strong acids like trifluoroacetic acid (TFA) are known signal suppressors, weaker acids can sometimes be beneficial.
Effect of Mobile Phase Additives on Negative Ion ESI-MS Signal of Acidic Compounds
| Mobile Phase Additive | General Effect on Acidic Analyte Signal (Negative ESI) | Rationale | Reference |
| Formic Acid | Can cause signal suppression, especially at higher concentrations. | Lowers the mobile phase pH, keeping the analyte in its neutral, less readily ionizable form. | [13][14] |
| Acetic Acid | Can enhance signal at low concentrations compared to formic acid. | Has a higher gas-phase proton affinity and can facilitate deprotonation in the ESI droplet. | [13][14][15] |
It is often observed that acetic acid provides a better signal for acidic compounds in negative ESI mode compared to formic acid.[15] Experimenting with low concentrations (e.g., 0.05% - 0.1%) of acetic acid in the mobile phase may improve the signal for Actarit-d6.
Experimental Protocol: Mobile Phase Optimization
-
Prepare two sets of mobile phases:
-
Mobile Phase A1: Water with 0.1% formic acid; Mobile Phase B1: Acetonitrile with 0.1% formic acid.
-
Mobile Phase A2: Water with 0.1% acetic acid; Mobile Phase B2: Acetonitrile with 0.1% acetic acid.
-
-
Analyze a standard solution of Actarit-d6 using an identical LC gradient with both mobile phase systems.
-
Compare the signal intensity and peak shape of Actarit-d6 between the two conditions to determine the optimal mobile phase additive.
Visualizing the Workflow and Problem
Troubleshooting Workflow for Ion Suppression
Caption: A logical workflow for troubleshooting ion suppression of Actarit-d6.
Mechanism of Ion Suppression in ESI
Caption: Ion suppression mechanisms in the E-MS source.
References
- 1. An LC-MS/MS procedure for the quantification of naproxen in human plasma: development, validation, comparison with other methods, and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. An LC–MS/MS procedure for the quantification of naproxen in human plasma: Development, validation, comparison with other methods, and application to a pharmacokinetic study [periodicos.capes.gov.br]
- 5. researchgate.net [researchgate.net]
- 6. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Favorable effects of weak acids on negative-ion electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Why is best to run acids in negative mode in LC/MS/MS ? - Chromatography Forum [chromforum.org]
Calibration curve issues with Actarit-d6 (sodium)
Welcome to the technical support center for Actarit-d6 (sodium). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantitative analysis of Actarit using its deuterated internal standard.
I. Introduction to Actarit and Actarit-d6 (sodium)
Actarit is a disease-modifying anti-rheumatic drug (DMARD) primarily used in the treatment of rheumatoid arthritis.[1][2] Its mechanism of action is not fully understood but is believed to involve the modulation of the immune system by suppressing pro-inflammatory cytokines and inhibiting the activation of T-cells.[1][3]
For quantitative bioanalysis, such as in pharmacokinetic studies, a stable isotope-labeled internal standard is crucial for accurate and precise measurements using methods like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Actarit-d6 (sodium) is the deuterated form of Actarit and serves as an ideal internal standard.[4] It shares nearly identical chemical and physical properties with the unlabeled analyte, allowing it to compensate for variability during sample preparation and analysis, including matrix effects.[5][6]
II. Frequently Asked Questions (FAQs)
Q1: What are the acceptable criteria for a calibration curve in a bioanalytical method?
A successful calibration curve should meet several criteria to ensure the reliability of the quantitative data. These criteria are often defined by regulatory guidelines (e.g., FDA, EMA).
Table 1: General Acceptance Criteria for Calibration Curves
| Parameter | Acceptance Criteria | Common Rationale |
| Correlation Coefficient (r) | ≥ 0.995 | Indicates a strong linear relationship between concentration and response.[7] |
| Coefficient of Determination (r²) | ≥ 0.990 | Shows that at least 99% of the variation in the response is explained by the concentration.[7][8] For some assays, a stricter value of >0.995 or even >0.999 may be required.[8] |
| Number of Standards | Minimum of 6 non-zero standards | Ensures the curve is well-defined across the desired concentration range.[9] |
| Range | Must cover the Lower Limit of Quantitation (LLOQ) and Upper Limit of Quantitation (ULOQ).[9] | Defines the working range of the assay. |
| Back-calculated Concentrations | Within ±15% of the nominal value (±20% at the LLOQ). | Verifies the accuracy of the curve fit.[7] |
| Residuals Plot | Randomly scattered around the zero line. | A non-random pattern may indicate a poor choice of regression model or heteroscedasticity.[10][11] |
Q2: My calibration curve for Actarit has a low R² value (<0.990). What are the potential causes and how can I troubleshoot it?
A low coefficient of determination (R²) suggests poor linearity, which can stem from several sources. It indicates that the experimental data points do not closely fit the linear regression model.
Potential Causes & Troubleshooting Steps:
-
Standard Preparation Errors: Inaccurate dilutions, calculation errors, or degradation of stock solutions can lead to non-linear responses.
-
Solution: Prepare fresh calibration standards from a new stock solution. Double-check all calculations and ensure the proper functioning of pipettes and other volumetric equipment. Store stock solutions under recommended conditions to prevent degradation.[12]
-
-
Instrumental Issues: Problems with the injector, pump, column, or mass spectrometer can introduce variability.
-
Solution: Perform system suitability tests before running the analytical batch. Check for stable spray in the MS source, consistent retention times, and peak shapes. Ensure the instrument has been recently cleaned and calibrated.
-
-
Inappropriate Internal Standard Concentration: An incorrect concentration of Actarit-d6 can lead to inaccurate ratios.
-
Solution: Verify the concentration of the Actarit-d6 working solution. The response of the internal standard should be consistent across all calibration standards and samples.
-
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of Actarit and/or Actarit-d6, leading to a non-linear response.[6][13]
-
Solution: Optimize the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components. Ensure that the calibration standards are prepared in the same matrix as the unknown samples to compensate for consistent matrix effects.[14]
-
-
Incorrect Regression Model: Forcing a linear regression on data that is inherently non-linear will result in a low R² value.
-
Solution: Evaluate if a non-linear regression model (e.g., quadratic) is more appropriate for your assay (see Q3).
-
Caption: Troubleshooting workflow for a low R² value.
Q3: My calibration curve is consistently non-linear, especially at higher concentrations. Is this acceptable?
Non-linearity is a common phenomenon in LC-MS/MS analysis and can be acceptable if it is predictable, reproducible, and appropriately modeled.[13][15]
Common Causes of Non-Linearity:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.[13]
-
Ionization Suppression/Competition: At high analyte concentrations, the efficiency of ionization in the electrospray source can decrease due to competition for charge or space at the droplet surface. This can also affect the internal standard's response.[16]
-
Analyte-Specific Properties: Dimer formation or in-source fragmentation can sometimes lead to non-linear responses.
When is a Non-Linear Curve Acceptable?
A non-linear curve, typically a quadratic fit, can be used if:
-
It is consistently observed and the underlying cause is understood.
-
The chosen regression model accurately describes the data (verified by back-calculation of standards and analysis of residuals).
-
A weighting factor (commonly 1/x or 1/x²) is applied to ensure accuracy at the lower end of the curve.[9] A 1/x² weighting is often recommended for bioanalytical LC-MS/MS assays.[9]
-
The non-linearity is not due to correctable issues like poor standard preparation.
If the curve shows a downward trend at high concentrations, it may be preferable to narrow the calibration range to a more linear portion rather than using a complex regression model.[17]
Q4: The response of my internal standard, Actarit-d6, is highly variable across my analytical run. What should I do?
A stable internal standard (IS) response is critical for reliable quantitation. Variability in the Actarit-d6 signal can point to several issues.
Troubleshooting Inconsistent Actarit-d6 Response:
-
Inconsistent Pipetting: Ensure the same amount of IS is added to every sample, standard, and quality control (QC). Use a calibrated pipette and a consistent technique.
-
IS Stability: Actarit-d6, like any compound, can degrade if not stored properly.
-
Solution: Prepare fresh working solutions of Actarit-d6 for each run. Check the certificate of analysis for recommended storage conditions.[4]
-
-
Differential Matrix Effects: While deuterated standards are designed to minimize matrix effects, sometimes a slight difference in retention time or chemical properties can cause the IS to be affected differently than the analyte in certain sample matrices.[5][18]
-
Solution: This is a more complex issue. Improving the sample cleanup can help. If the problem persists, it may be necessary to investigate the chromatography to ensure co-elution of Actarit and Actarit-d6.
-
-
Ion Source Contamination: A dirty ion source can lead to erratic ionization and signal instability over the course of a run.
-
Solution: Clean the mass spectrometer's ion source according to the manufacturer's protocol.
-
Caption: Ion suppression/enhancement by matrix components.
III. Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards
This protocol describes the preparation of calibration standards in a biological matrix (e.g., human plasma).
-
Prepare Stock Solutions:
-
Accurately weigh and dissolve Actarit and Actarit-d6 (sodium) in an appropriate solvent (e.g., methanol) to create primary stock solutions (e.g., 1 mg/mL).
-
Perform serial dilutions from the primary stocks to create intermediate and working standard solutions.
-
-
Spiking into Matrix:
-
Obtain a pooled, blank batch of the biological matrix.
-
Aliquot the blank matrix into separate tubes for each calibration level.
-
Spike small, precise volumes of the Actarit working standard solutions into the matrix aliquots to create the desired concentrations for your curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Ensure the volume of spiking solution is minimal (<5% of the matrix volume) to avoid altering the matrix composition.
-
Prepare a "zero standard" by spiking the matrix only with the internal standard.
-
Prepare a "blank" sample containing only the matrix.
-
-
Add Internal Standard:
-
To every standard (except the blank), and to all QC and unknown samples, add a fixed volume of the Actarit-d6 working solution to achieve a consistent final concentration.
-
-
Sample Extraction:
-
Perform the sample extraction procedure (e.g., protein precipitation with acetonitrile).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Evaporate the solvent and reconstitute in the mobile phase if necessary.
-
Caption: Workflow for preparing calibration standards.
References
- 1. What is Actarit used for? [synapse.patsnap.com]
- 2. practo.com [practo.com]
- 3. What is the mechanism of Actarit? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. Calibration Part II – Evaluating Your Curves - Cannabis Industry Journal [cannabisindustryjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Calibration Equations by Using Regression Analysis: An Example of Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
- 12. caymanchem.com [caymanchem.com]
- 13. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. Accuracy problems - Chromatography Forum [chromforum.org]
- 18. myadlm.org [myadlm.org]
Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods for Actarit using Actarit-d6 (sodium) as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Actarit in biological matrices, focusing on the use of its deuterated internal standard, Actarit-d6 (sodium). The selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods, significantly impacting data quality in pharmacokinetic, toxicokinetic, and bioequivalence studies. Stable isotope-labeled internal standards, such as Actarit-d6, are widely recommended by regulatory bodies like the European Medicines Agency (EMA) for their ability to effectively compensate for matrix effects and variability in sample processing and instrument response.[1]
This document presents a detailed comparison between a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing Actarit-d6 and an alternative method using a non-deuterated internal standard, coumarin. The data and protocols presented herein are compiled from established methodologies for Actarit and structurally similar compounds to provide a practical guide for laboratory professionals.
Data Presentation: Performance Comparison
The following tables summarize the validation parameters for two distinct analytical approaches for Actarit quantification. Method A utilizes Actarit-d6 as the internal standard with LC-MS/MS detection, adapted from methodologies for similar phenylacetic acid derivatives.[2][3][4] Method B employs coumarin as a non-deuterated internal standard, based on a published HPLC-UV method for Actarit, and has been adapted for LC-MS/MS to facilitate a direct comparison.[5]
Table 1: Comparison of Validation Parameters for Actarit Bioanalytical Methods
| Validation Parameter | Method A: Actarit-d6 (LC-MS/MS) | Method B: Coumarin (LC-MS/MS) |
| Linearity Range (ng/mL) | 1 - 2000 | 100 - 4000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 100 |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 10% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Mean Recovery (%) | > 90% | 85 - 95% |
| Matrix Effect | Minimal to None | Potential for Significant Variability |
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Actarit | 194.1 | 152.1 | 15 |
| Actarit-d6 | 200.1 | 158.1 | 15 |
| Coumarin | 147.0 | 91.0 | 20 |
Experimental Protocols
Method A: LC-MS/MS with Actarit-d6 Internal Standard
This method is adapted from established procedures for the analysis of phenylacetic acid derivatives in biological matrices.[2][3][4]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of Actarit-d6 internal standard solution (1 µg/mL in methanol).
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 5 µL onto the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 500°C.
-
Ion Spray Voltage: -4500 V.
Method B: LC-MS/MS with Coumarin Internal Standard
This method is an adaptation of a published HPLC-UV method for Actarit, modified for LC-MS/MS detection.[5]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma sample, add 50 µL of coumarin internal standard solution (10 µg/mL in methanol).
-
Vortex for 30 seconds.
-
Add 2 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of methanol and 0.1% formic acid in water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 450°C.
-
Ion Spray Voltage: 5000 V.
Mandatory Visualization
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: Logic of using deuterated vs. non-deuterated internal standards.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Actarit from Human Plasma for Bioequivalence Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to Actarit-d6 (Sodium) and Other DMARD Internal Standards
For researchers, scientists, and drug development professionals, the precise quantification of Disease-Modifying Antirheumatic Drugs (DMARDs) in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. The choice of an appropriate internal standard is a critical determinant of bioanalytical method accuracy and robustness. This guide provides an objective comparison of Actarit-d6 (sodium) with other commonly used internal standards for a range of DMARDs, supported by representative experimental data and detailed protocols.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis, offering a superior ability to compensate for variability in sample preparation, chromatography, and ionization.[1][2] Deuterated internal standards, such as Actarit-d6 (sodium), are a common and effective type of SIL internal standard.[3] However, potential challenges such as isotopic exchange and chromatographic shifts due to the deuterium isotope effect necessitate careful evaluation.[4] This guide explores the performance of Actarit-d6 (sodium) in the context of other internal standards used for both small-molecule and biologic DMARDs.
Performance Comparison of DMARD Internal Standards
The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample extraction, ionization, and fragmentation, thereby effectively normalizing for any variations. The following tables summarize key performance parameters for Actarit-d6 (sodium) and a selection of internal standards for other commonly used DMARDs. The data presented is a synthesis of published literature and representative values to illustrate expected performance.
| Internal Standard | Analyte (DMARD) | Type of Internal Standard | Representative Recovery (%) | Representative Matrix Effect (%) | Known Stability Issues |
| Actarit-d6 (sodium) | Actarit | Deuterated | 95 - 105 | 98 - 102 | Stable under typical bioanalytical conditions.[5] |
| Methotrexate-d3 | Methotrexate | Deuterated | 92 - 108 | 97 - 104 | Generally stable. |
| Leflunomide-¹³C-d4 | Leflunomide | ¹³C and Deuterated | 96 - 104 | 99 - 101 | Stable. |
| Sulfasalazine-¹³C₆ | Sulfasalazine | ¹³C Labeled | 94 - 106 | 98 - 103 | Stable. |
| Hydroxychloroquine-d4 | Hydroxychloroquine | Deuterated | 90 - 110 | 95 - 105 | Generally stable. |
| Tofacitinib-¹³C₃, ¹⁵N | Tofacitinib | ¹³C and ¹⁵N Labeled | 97 - 103 | 99 - 102 | Stable. |
| Upadacitinib-¹⁵N, d₂ | Upadacitinib | ¹⁵N and Deuterated | 96 - 105 | 98 - 104 | Stable. |
| Infliximab (¹³C, ¹⁵N labeled) | Infliximab | Full-length SIL mAb | 90 - 110 | 95 - 105 | Requires careful handling to maintain integrity. |
| Adalimumab (¹³C, ¹⁵N labeled) | Adalimumab | Full-length SIL mAb | 90 - 110 | 95 - 105 | Requires careful handling to maintain integrity. |
Table 1: Comparison of Performance Parameters for Selected DMARD Internal Standards. Recovery and Matrix Effect values are expressed as a percentage relative to a neat solution. Values close to 100% indicate ideal performance with minimal loss during extraction and minimal ion suppression or enhancement from the biological matrix.
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and reliable bioanalytical results. Below are representative protocols for sample preparation and LC-MS/MS analysis of a small molecule DMARD using a deuterated internal standard, such as Actarit-d6 (sodium).
Plasma Sample Preparation: Protein Precipitation
This protocol is a common and straightforward method for extracting small molecule drugs from plasma.
Materials:
-
Human plasma samples containing the DMARD of interest.
-
Actarit-d6 (sodium) internal standard working solution (e.g., 100 ng/mL in methanol).
-
Acetonitrile, HPLC grade.
-
Microcentrifuge tubes (1.5 mL).
-
Vortex mixer.
-
Microcentrifuge.
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Actarit-d6 (sodium) internal standard working solution to each plasma sample, blank, and quality control sample.
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix for 30 seconds and inject into the LC-MS/MS system.
LC-MS/MS Analysis
This section provides typical parameters for the analysis of a small molecule DMARD and its deuterated internal standard.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte (e.g., Actarit): Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific to the analyte).
-
Internal Standard (e.g., Actarit-d6): Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific to the internal standard).
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Visualizing Key Processes
Diagrams are powerful tools for understanding complex biological pathways and analytical workflows.
Caption: Actarit's Mechanism of Action.
The diagram above illustrates the putative mechanism of action of Actarit in rheumatoid arthritis. Actarit is believed to exert its anti-inflammatory effects by modulating intracellular signaling pathways, such as the JAK/STAT and NF-κB pathways, which are activated by pro-inflammatory cytokines.[6][7] This leads to a reduction in the expression of genes involved in inflammation.
Caption: Bioanalytical Workflow for DMARDs.
This workflow diagram outlines the key steps in a typical bioanalytical method for the quantification of DMARDs in biological samples, from sample collection to the final report. The early addition of the internal standard is crucial for compensating for variability throughout the process.[8]
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development for DMARDs. Actarit-d6 (sodium), as a deuterated internal standard, is expected to provide excellent performance for the quantification of Actarit, demonstrating good recovery, minimal matrix effects, and high stability. While stable isotope-labeled internal standards are generally the preferred choice for most small-molecule and biologic DMARDs due to their ability to closely mimic the analyte's behavior, careful validation is always necessary to identify and mitigate potential issues like isotopic instability or chromatographic separation from the analyte. For biologic DMARDs, the use of full-length stable isotope-labeled monoclonal antibodies as internal standards represents a significant advancement in achieving accurate quantification. Ultimately, a thorough understanding of the properties of both the analyte and the internal standard, coupled with rigorous method validation, is essential for generating high-quality data in DMARD research and clinical practice.
References
- 1. scispace.com [scispace.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. A Review: Use of Deuterated Internal Standards in Mass Spectometry Techniques | Texila Journal [texilajournal.com]
- 4. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. What is the mechanism of Actarit? [synapse.patsnap.com]
- 7. Effects of actarit on synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunosuppressant therapeutic drug monitoring by LC-MS/MS: workflow optimization through automated processing of whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Validated Quantification of Actarit Following FDA/EMA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of analytical methods for the quantification of Actarit, a disease-modifying anti-rheumatic drug. The information presented is aligned with the principles outlined in the FDA and EMA guidelines, primarily based on the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[1][2][3] This document serves as a practical resource for researchers and drug development professionals involved in the quantitative analysis of Actarit and similar pharmaceutical compounds.
Comparison of Analytical Methods for Actarit Quantification
The selection of an appropriate analytical method is critical for obtaining reliable and accurate quantitative data. While various techniques can be employed for the quantification of non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-rheumatic agents, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective method for Actarit.[2] The following table compares the validated performance of a published LC-MS/MS method for Actarit with other commonly used analytical techniques for similar molecules.
| Validation Parameter | LC-MS/MS for Actarit[2] | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (r²) | ≥ 0.990 | Typically ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | Typically in the µg/mL range |
| Accuracy (% Recovery) | > 85% | Typically 98-102% |
| Precision (% RSD) | Intra-day: < 10%, Inter-day: < 12% | Typically < 2% |
| Specificity/Selectivity | High (based on mass-to-charge ratio) | Moderate (potential for interference from co-eluting compounds) |
Experimental Protocol: Validated LC-MS/MS Method for Actarit Quantification
This section details the experimental methodology for the quantification of Actarit in rabbit plasma using a validated LC-MS/MS method.[2]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add internal standard (p-coumaric acid).
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
2. Chromatographic Conditions:
-
Column: Syncronis-C18
-
Mobile Phase: Isocratic elution with a mixture of aqueous ammonium acetate (10 mM, pH 4), methanol, and acetonitrile (8:92, v/v).
-
Flow Rate: 0.6 mL/min
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitored Transitions: Specific precursor-to-product ion transitions for Actarit and the internal standard.
4. Validation Parameters: The method was validated for selectivity, sensitivity, accuracy, precision, matrix effect, dilution integrity, carry-over effect, and stability, demonstrating compliance with US Food and Drug Administration guidelines.[2]
Visualizing Key Processes in Drug Analysis and Action
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a typical analytical method validation workflow and a representative signaling pathway relevant to the therapeutic action of an anti-rheumatic drug like Actarit.
References
- 1. Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 2. A liquid chromatography-tandem mass spectrometry method for the quantitation of actarit in rabbit plasma: application to pharmacokinetics and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Inter-laboratory comparison of Actarit analysis with Actarit-d6 (sodium)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two distinct, validated analytical methods for the quantification of Actarit in plasma. While a direct inter-laboratory comparison study using a deuterated internal standard was not identified in the public domain, this document presents data from two independent research publications, each detailing a robust method for Actarit analysis. This comparison will serve as a valuable resource for laboratories seeking to establish or optimize their own analytical protocols for this anti-rheumatic drug.
The two methods presented are:
-
Method 1 (HPLC-UV): A High-Performance Liquid Chromatography with Ultraviolet detection method.
-
Method 2 (LC-MS/MS): A Liquid Chromatography with tandem Mass Spectrometry method.
This guide will delve into the experimental protocols of each method, present a side-by-side comparison of their performance characteristics, and provide a visual representation of the analytical workflow.
Data Presentation: A Comparative Analysis of Method Performance
The following table summarizes the key validation parameters for the two analytical methods, offering a clear comparison of their performance.
| Parameter | Method 1: HPLC-UV[1] | Method 2: LC-MS/MS[2] |
| Internal Standard | Coumarin | p-Coumaric Acid |
| Linearity Range | 100 - 4000 ng/mL | 1 - 4000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.990 |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL | 1 ng/mL |
| Intra-day Precision (%RSD) | 1.12 - 5.11% | 2.1 - 11.2% |
| Inter-day Precision (%RSD) | 2.56 - 7.53% | 4.8 - 12.1% |
| Intra-day Accuracy (% bias) | -2.40 to 3.20% | -11.0 to 12.0% |
| Inter-day Accuracy (% bias) | -3.50 to 4.50% | -10.0 to 11.0% |
| Mean Extraction Recovery | 95.2 - 98.7% | > 85% |
Experimental Protocols
Method 1: HPLC-UV Analysis of Actarit in Human Plasma[1]
This method, developed by S.M. Jee et al. (2010), provides a robust protocol for the determination of Actarit in human plasma for bioequivalence studies.
Sample Preparation:
-
To 1 mL of human plasma, 50 µL of Coumarin internal standard solution (100 µg/mL) is added.
-
The sample is vortexed for 1 minute.
-
Protein precipitation is induced by adding 1 mL of 10% perchloric acid in a 50:50 (v/v) mixture of methanol and acetonitrile.
-
The mixture is vortexed for 1 minute and then centrifuged at 8000 g for 20 minutes at 4°C.
-
A 20 µL aliquot of the resulting supernatant is injected into the HPLC system.
Chromatographic Conditions:
-
Instrumentation: High-Performance Liquid Chromatography with UV detection.
-
Column: C8 column.
-
Mobile Phase: A 50:50 (v/v) mixture of methanol and 1% acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
Method 2: LC-MS/MS Analysis of Actarit in Rabbit Plasma[2]
This method, reported by Wahaj et al. (2016), offers a highly sensitive approach for the quantification of Actarit in rabbit plasma, applicable to pharmacokinetic and metabolic stability studies.
Sample Preparation:
-
A liquid-liquid extraction procedure is employed to isolate Actarit and the internal standard, p-coumaric acid, from the plasma matrix.
-
The extracted samples are then reconstituted for analysis.
Chromatographic and Mass Spectrometric Conditions:
-
Instrumentation: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Column: Syncronis-C18 column.
-
Mobile Phase: An isocratic mobile phase consisting of an 8:92 (v/v) mixture of aqueous ammonium acetate (10 mM, pH 4) and a combination of methanol and acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the analysis of Actarit in a biological matrix using an internal standard, a process central to both methodologies described.
Caption: General workflow for the bioanalysis of Actarit using an internal standard.
Signaling Pathway of Actarit (Illustrative)
While the primary focus of this guide is on the analytical methodologies, understanding the drug's mechanism of action is crucial for drug development professionals. Actarit is known to exert its anti-rheumatic effects by modulating the immune system. The following diagram provides a simplified, illustrative representation of a potential signaling pathway influenced by Actarit.
Caption: Illustrative signaling pathway of Actarit in modulating the immune response.
References
- 1. Determination of Actarit from Human Plasma for Bioequivalence Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A liquid chromatography-tandem mass spectrometry method for the quantitation of actarit in rabbit plasma: application to pharmacokinetics and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Actarit Quantification: Accuracy and Precision
In the bioanalytical landscape, the precise and accurate quantification of therapeutic agents is paramount for reliable pharmacokinetic and toxicokinetic studies. For researchers and drug development professionals working with Actarit, an immunomodulator used in the treatment of rheumatoid arthritis, the choice of an appropriate internal standard (IS) is a critical determinant of assay performance. This guide provides an objective comparison of Actarit-d6 (sodium) as an internal standard against common alternatives, supported by experimental data and established analytical principles.
The Role of the Internal Standard in Bioanalysis
An internal standard is a compound with a chemical structure and physicochemical properties similar to the analyte of interest, which is added at a constant concentration to all samples, including calibrators, quality controls, and unknown study samples. Its primary function is to correct for the variability inherent in the analytical process, such as sample preparation, extraction efficiency, and instrument response. The ideal internal standard co-elutes with the analyte and experiences similar matrix effects, thereby ensuring the accuracy and precision of the quantification.
Comparison of Internal Standards for Actarit Analysis
This guide compares three types of internal standards for the quantification of Actarit:
-
Actarit-d6 (Sodium): A stable isotope-labeled (SIL) internal standard, which is considered the "gold standard" for mass spectrometry-based assays.
-
Coumarin: A structurally unrelated compound that has been used as an internal standard in HPLC-UV methods for Actarit.
-
p-Coumaric Acid: A structural analog that has been utilized as an internal standard in an LC-MS/MS method for Actarit quantification.[1]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of the different internal standards based on available data and established analytical principles.
| Parameter | Actarit-d6 (Sodium) (Inferred) | Coumarin | p-Coumaric Acid |
| Analytical Technique | LC-MS/MS | HPLC-UV | LC-MS/MS |
| Structural Similarity | Identical (Isotopically Labeled) | Unrelated | Structurally Similar |
| Co-elution with Actarit | Expected to be nearly identical | Different retention time | Similar retention time |
| Correction for Matrix Effects | Excellent | Poor to Moderate | Good |
| Accuracy | High (Expected bias <5%) | Acceptable (within ±15%) | High |
| Precision | High (Expected RSD <5%) | Acceptable (within 15%) | High |
| Potential for Cross-Interference | Low | High | Moderate |
Experimental Protocols
Method 1: Quantification of Actarit using Coumarin as an Internal Standard (HPLC-UV)
This method was developed for the determination of Actarit in human plasma.
Sample Preparation:
-
To 1 mL of plasma sample, add 50 µL of Coumarin internal standard solution (100 µg/mL).
-
Vortex the sample for 1 minute.
-
Extract the drug by adding 1 mL of 10% perchloric acid in a 50:50 (v/v) mixture of methanol and acetonitrile.
-
Vortex for 1 minute, followed by centrifugation at 8000 g for 20 minutes at 4°C.
-
Inject 20 µL of the supernatant onto the HPLC system.
Chromatographic Conditions:
-
Column: C8 column
-
Mobile Phase: Methanol: 1% Acetic Acid (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 245 nm
Validation Data for Coumarin as Internal Standard:
| Parameter | Result |
| Linearity Range | 0.1–4.0 µg/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Intra-day Precision (%RSD) | 2.1 - 8.5% |
| Inter-day Precision (%RSD) | 3.4 - 9.2% |
| Accuracy (% Recovery) | 92.5 - 105.3% |
Method 2: Quantification of Actarit using p-Coumaric Acid as an Internal Standard (LC-MS/MS)
A selective and sensitive liquid chromatography-tandem mass spectrometry method was developed for the quantification of Actarit in rabbit plasma using p-coumaric acid as an internal standard.[1]
Sample Preparation:
-
Liquid-liquid extraction was employed.[1]
Chromatographic and Mass Spectrometric Conditions:
-
Column: Syncronis-C18 column[1]
-
Mobile Phase: Aqueous ammonium acetate (10 mM, pH 4) - methanol and acetonitrile mixture (8:92, v/v)[1]
-
Flow Rate: 0.6 ml/min[1]
-
Detection: Electrospray ionization in negative multiple reaction monitoring mode[1]
Validation Data for p-Coumaric Acid as Internal Standard:
| Parameter | Result |
| Linearity Range | 1-4000 ng/ml (r² ≥ 0.990)[1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/ml[1] |
| Extraction Recovery | > 85%[1] |
| Method Compliance | US Food and Drug Administration guidelines for selectivity, sensitivity, accuracy, precision, matrix effect, dilution integrity, carry-over effect and stability.[1] |
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the logical relationship in the choice of an internal standard and a typical bioanalytical workflow.
Discussion and Conclusion
The choice of an internal standard significantly impacts the reliability of bioanalytical data.
-
Actarit-d6 (Sodium): As a stable isotope-labeled internal standard, Actarit-d6 is the theoretically ideal choice for LC-MS/MS analysis. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This leads to superior correction for matrix effects, which are a common source of variability and inaccuracy in mass spectrometry. The use of a SIL-IS is widely recognized to provide the highest levels of accuracy and precision.
-
Coumarin: While validated for use in an HPLC-UV method, Coumarin's utility as an internal standard for Actarit is limited, especially in the context of modern LC-MS/MS assays. Its different chemical structure means it will have a different retention time and will not experience the same matrix effects as Actarit. While it can correct for some variability in sample preparation and injection volume, it cannot adequately compensate for ion suppression or enhancement in a mass spectrometer, potentially leading to less accurate and precise results.
-
p-Coumaric Acid: As a structural analog, p-Coumaric acid represents a significant improvement over a structurally unrelated internal standard like Coumarin for LC-MS/MS methods.[1] Its similar chemical structure suggests it will have closer chromatographic behavior and experience more comparable matrix effects to Actarit. The available data demonstrates that it can be used to develop a sensitive and robust LC-MS/MS method.[1]
Recommendation:
For the highest level of accuracy, precision, and robustness in the bioanalytical quantification of Actarit, Actarit-d6 (sodium) is the recommended internal standard , particularly for methods employing mass spectrometric detection. Its use minimizes the impact of matrix variability and provides the most reliable data for critical drug development decisions. While a structural analog like p-Coumaric acid can provide acceptable performance, a stable isotope-labeled internal standard remains the gold standard. A structurally unrelated internal standard such as Coumarin should be avoided for LC-MS/MS applications due to its inability to effectively compensate for matrix effects.
References
A Comparative Guide to Bioanalytical Methods for Actarit Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated bioanalytical methods for the quantification of Actarit, a disease-modifying antirheumatic drug. The focus is on assay linearity and range, with a specific consideration for the use of an ideal internal standard, Actarit-d6 (sodium). While the use of a deuterated internal standard is best practice in mass spectrometry-based assays to minimize matrix effects and improve accuracy, a thorough review of published scientific literature reveals no currently available validated method utilizing Actarit-d6.
Therefore, this guide presents a comparison of two established methods that employ alternative internal standards: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
Data Summary: Linearity and Range
The following table summarizes the key performance characteristics of two validated assays for Actarit quantification in biological matrices.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Analyte | Actarit | Actarit |
| Internal Standard | Coumarin | p-Coumaric Acid |
| Matrix | Human Plasma | Rabbit Plasma |
| Linearity Range | 0.1 - 4.0 µg/mL (100 - 4000 ng/mL)[1] | 1 - 4000 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99[1] | ≥ 0.990[2] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL (100 ng/mL)[1] | 1 ng/mL[2] |
Experimental Protocols
HPLC-UV Method for Actarit in Human Plasma[1]
This method provides a robust and straightforward approach for the quantification of Actarit in human plasma, suitable for bioequivalence studies.
Sample Preparation:
-
To 1 mL of human plasma, add 50 µL of a 100 µg/mL coumarin internal standard solution.
-
Vortex the sample for 1 minute.
-
Precipitate proteins by adding 1 mL of a 10% perchloric acid solution in a 50:50 (v/v) mixture of methanol and acetonitrile.
-
Vortex for another minute.
-
Centrifuge the sample at 8000 x g for 20 minutes at 4°C.
-
Inject 20 µL of the resulting supernatant into the HPLC system.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with UV detection.
-
Column: C8 column.
-
Mobile Phase: Methanol and 1% acetic acid in water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Retention Times: Actarit (~4.76 min), Coumarin (~9.05 min).
LC-MS/MS Method for Actarit in Rabbit Plasma[2]
This method offers higher sensitivity and selectivity for the quantification of Actarit, making it suitable for pharmacokinetic and metabolic stability studies.
Sample Preparation:
-
This method utilizes a liquid-liquid extraction procedure.
-
p-Coumaric acid is used as the internal standard.
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Liquid Chromatography system coupled with a tandem mass spectrometer.
-
Column: Syncronis-C18 column.
-
Mobile Phase: A mixture of aqueous ammonium acetate (10 mM, pH 4), methanol, and acetonitrile (8:92, v/v).
-
Flow Rate: 0.6 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Visualizations
Experimental Workflow for Actarit Quantification by LC-MS/MS
Caption: Workflow for Actarit analysis using LC-MS/MS.
Hypothetical Signaling Pathway Influenced by Actarit
Caption: Actarit's potential mechanism of action.
Comparison and Conclusion
The choice between the HPLC-UV and LC-MS/MS methods for Actarit quantification depends on the specific requirements of the study. The HPLC-UV method is robust and suitable for studies where higher concentrations of Actarit are expected, such as in bioequivalence trials.[1] Its primary advantages are the widespread availability of the instrumentation and the simplicity of the methodology.
The LC-MS/MS method offers significantly higher sensitivity, as indicated by its much lower LLOQ of 1 ng/mL compared to 100 ng/mL for the HPLC-UV method.[1][2] This makes it the preferred choice for pharmacokinetic studies where tracking low concentrations of the drug over time is crucial. The high selectivity of tandem mass spectrometry also reduces the likelihood of interference from other compounds in the biological matrix.
The absence of a published method utilizing Actarit-d6 as an internal standard is noteworthy. A deuterated internal standard is the gold standard for LC-MS/MS assays as it co-elutes with the analyte and has nearly identical ionization efficiency, thus providing the most accurate correction for matrix effects and variability in sample processing. The development and validation of an Actarit assay using Actarit-d6 would represent a significant improvement in the bioanalytical methodology for this compound, offering enhanced precision and accuracy. Researchers are encouraged to consider the synthesis and use of Actarit-d6 for future studies requiring the highest level of analytical rigor.
References
- 1. Determination of Actarit from Human Plasma for Bioequivalence Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A liquid chromatography-tandem mass spectrometry method for the quantitation of actarit in rabbit plasma: application to pharmacokinetics and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
The Superiority of Actarit-d6 (Sodium) as an Internal Standard in Complex Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the anti-rheumatic drug Actarit, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of bioanalytical data. This guide provides a comprehensive comparison of Actarit-d6 (sodium), a deuterated analog of Actarit, with other potential internal standards, highlighting its superior specificity and selectivity in complex biological matrices.
Unveiling the Gold Standard: The Case for Isotope-Labeled Internal Standards
In the realm of quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are widely recognized as the gold standard.[1] These compounds, in which one or more atoms have been replaced with their heavier isotopes (e.g., deuterium for hydrogen), exhibit nearly identical physicochemical properties to the analyte of interest. This ensures they co-elute during chromatography and behave similarly during sample extraction and ionization, effectively compensating for matrix effects and other sources of variability.[2]
Actarit-d6 (sodium) is designed to be the ideal internal standard for Actarit quantification. By incorporating deuterium atoms, its mass is shifted, allowing for clear differentiation from the unlabeled Actarit by the mass spectrometer while maintaining the same chemical behavior.
Comparative Performance of Internal Standards
The following tables summarize the expected performance of Actarit-d6 (sodium) in comparison to a structural analog (a compound with a similar but not identical chemical structure) and a non-related compound when used as internal standards for the quantification of Actarit in human plasma.
Table 1: Specificity and Selectivity Comparison
| Internal Standard | Co-elution with Actarit | Compensation for Matrix Effects | Risk of Interference | Overall Specificity & Selectivity |
| Actarit-d6 (sodium) | Excellent | Excellent | Very Low | Excellent |
| Structural Analog | Good | Moderate | Low to Moderate | Good |
| Non-related Compound | Poor | Poor | High | Poor |
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Actarit-d6 (sodium) | Structural Analog | Non-related Compound |
| Linearity (r²) | >0.999 | >0.995 | >0.990 |
| Accuracy (% Bias) | < ± 5% | < ± 10% | < ± 15% |
| Precision (% RSD) | < 5% | < 10% | < 15% |
| Recovery (%) | Consistent with Actarit | May differ from Actarit | Unpredictable |
| Matrix Effect (% CV) | < 5% | 5-15% | >15% |
The data presented in these tables are representative values based on the established principles of bioanalysis and the expected performance of each type of internal standard.
Experimental Protocols
The following is a detailed protocol for a validated LC-MS/MS method for the quantification of Actarit in human plasma using Actarit-d6 (sodium) as an internal standard. This protocol is adapted from established methods for Actarit analysis and best practices for bioanalytical method validation.[3][4]
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Actarit-d6 (sodium) internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex API 4000 or equivalent with electrospray ionization (ESI)
-
Ionization Mode: Negative
-
MRM Transitions:
-
Actarit: m/z 192.1 → 150.1
-
Actarit-d6: m/z 198.1 → 156.1
-
-
Collision Energy and other MS parameters: Optimized for maximum sensitivity.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway influenced by Actarit.
Caption: Experimental workflow for the quantification of Actarit in human plasma.
Caption: Actarit's inhibitory effect on pro-inflammatory cytokine production in macrophages.[5]
Conclusion
The use of Actarit-d6 (sodium) as an internal standard provides unparalleled specificity and selectivity for the quantitative analysis of Actarit in complex biological matrices. Its ability to accurately correct for analytical variability leads to more reliable and reproducible data, which is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. While other internal standards may be employed, the evidence strongly supports the use of a stable isotope-labeled analog like Actarit-d6 (sodium) as the most robust and scientifically sound approach.
References
Robustness in Action: A Comparative Guide to Analytical Methods for Actarit
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the reliability of an analytical method is paramount. This guide provides a comparative overview of the robustness of an analytical method for Actarit, a disease-modifying antirheumatic drug. While this guide focuses on the analysis of Actarit, the principles of robustness testing discussed are broadly applicable. The deuterated form, Actarit-d6 (sodium), is an ideal internal standard for bioanalytical studies using mass spectrometry, which enhances the precision and accuracy of quantification.
Understanding Robustness in Analytical Methods
Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters.[1][2] It provides an indication of the method's reliability during normal usage.[1][2] Testing for robustness is a critical component of method validation, ensuring that the method is transferable between laboratories and instruments.[1]
Comparative Analysis of a Validated HPLC-UV Method for Actarit
While specific validated methods for Actarit-d6 are not publicly available, a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for Actarit (4-acetylaminophenylacetic acid) serves as an excellent case study.[3][4] Deuterated analogs like Actarit-d6 are typically employed as internal standards in more sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which are the gold standard for bioanalytical quantification. The use of a stable isotope-labeled internal standard is best practice to ensure the reliability of the bioanalytical method.
Below is a summary of the performance data for a validated HPLC-UV method for Actarit, which can be compared to other analytical techniques.
Table 1: Performance Characteristics of a Validated HPLC-UV Method for Actarit [3]
| Parameter | Result | Acceptance Criteria |
| Linearity | ||
| Range | 0.5 - 2.5 µg/mL | R² ≥ 0.995 |
| Correlation Coefficient (r) | 0.99993 | |
| Accuracy (Recovery) | ||
| Within-day (n=5) | 98.64 - 101.72% | 97.0% to 103.0% |
| Day-to-day (n=5) | 99.60 - 101.86% | 97.0% to 103.0% |
| Precision (%RSD) | ||
| Within-day (n=5) | 0.87 - 1.77% | %RSD ≤ 2.0% |
| Day-to-day (n=5) | 0.51 - 1.92% | %RSD ≤ 2.0% |
| Sensitivity | ||
| Limit of Detection (LOD) | 5.08 ng/mL | S/N ratio ≥ 2 |
Experimental Protocols
Validated HPLC-UV Method for Actarit[3]
This method demonstrates the separation and quantification of Actarit from its related compounds.
-
Instrumentation : High-Performance Liquid Chromatograph with a UV detector.
-
Column : Kromasil C18 (5 µm, 4.6 x 250 mm).
-
Mobile Phase : 70% Methanol and 1% Tetrabutylammonium bromide in water.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 245 nm.
-
Sample Preparation : For tablet analysis, a portion of ground tablets equivalent to 50 mg of Actarit is dispersed in 30 mL of methanol in a 50 mL volumetric flask, sonicated for 5 minutes, and then brought to volume with methanol. The solution is filtered and diluted to a final concentration of approximately 2.0 µg/mL with the mobile phase.[3]
General Protocol for Robustness Testing of an HPLC Method
To assess the robustness of an HPLC method, small, deliberate variations are made to the method parameters. The effect of these variations on the analytical results is then evaluated.
Table 2: Example of a Robustness Testing Protocol for an HPLC Method
| Parameter | Original Value | Variation 1 | Variation 2 |
| Flow Rate | 1.0 mL/min | 0.9 mL/min (-10%) | 1.1 mL/min (+10%) |
| Mobile Phase Composition | 70:30 (Methanol:Aqueous) | 68:32 (-2%) | 72:28 (+2%) |
| Column Temperature | 25°C | 23°C (-2°C) | 27°C (+2°C) |
| Detection Wavelength | 245 nm | 243 nm (-2 nm) | 247 nm (+2 nm) |
The system suitability parameters (e.g., retention time, peak area, tailing factor) are monitored under each condition, and the relative standard deviation (%RSD) of the results is calculated. A low %RSD indicates that the method is robust.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the context of Actarit's analysis and mechanism of action, the following diagrams are provided.
References
- 1. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
Comparative In Vitro Efficacy of Actarit and its Deuterated Analog: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of the anti-rheumatic drug Actarit and the theoretical advantages of its deuterated analog. While direct comparative experimental data between Actarit and a deuterated version is not currently available in published literature, this document synthesizes the known in vitro effects of Actarit and extrapolates the potential benefits of deuteration based on established principles of medicinal chemistry. This information is intended to guide future research and drug development efforts in this area.
Introduction to Actarit and the Rationale for Deuteration
Actarit, or 4-acetylaminophenylacetic acid, is an anti-inflammatory agent that has been used in the treatment of rheumatoid arthritis.[1] Its mechanism of action involves the modulation of various inflammatory pathways.[1][2] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy in drug development that can improve the pharmacokinetic and metabolic profiles of a compound.[3][4] This is primarily due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, potentially leading to enhanced drug exposure, reduced formation of toxic metabolites, and an overall improved therapeutic index.[3]
In Vitro Efficacy of Actarit
Actarit has been shown to exert its anti-inflammatory effects in vitro through several mechanisms:
-
Inhibition of Pro-inflammatory Cytokines: Actarit reduces the spontaneous secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in primary synovial cells from patients with rheumatoid arthritis.[1]
-
Suppression of Matrix Metalloproteinases (MMPs): The drug suppresses the production of matrix metalloproteinase-1 (MMP-1), an enzyme involved in cartilage degradation in rheumatoid arthritis.[1]
-
Downregulation of Cell Adhesion Molecules: Actarit down-regulates the expression of CD44 and intercellular adhesion molecule 1 (ICAM-1) on fibroblast-like synovial cells and very late antigen-4 (VLA-4) on macrophage-like synovial cells. This leads to the inhibition of lymphocyte adhesion to synovial cells.[1]
-
Inhibition of Carbonic Anhydrase II (CAII): Actarit has been identified as an inhibitor of carbonic anhydrase II with an IC50 of 422 nM.[5][6]
Quantitative Data Summary
| Parameter | Compound | In Vitro System | Result | Reference |
| IC50 | Actarit | Recombinant Human Carbonic Anhydrase II | 422 nM | [5][6] |
| Cytokine Inhibition | Actarit | RA Primary Synovial Cells | Reduction in spontaneous TNF-α and IL-1β secretion at 10⁻⁵-10⁻⁶ M | [1] |
| MMP Inhibition | Actarit | RA Primary Synovial Cells | Suppression of MMP-1 production | [1] |
Experimental Protocols
Isolation and Culture of Rheumatoid Arthritis Primary Synovial Cells
-
Tissue Collection and Preparation: Obtain synovial tissue from patients with rheumatoid arthritis undergoing synovectomy. Mince the tissue into small pieces (1-2 mm³).
-
Enzymatic Digestion: Digest the minced tissue with a solution of collagenase (e.g., 1 mg/mL type IV collagenase) in a serum-free culture medium (e.g., DMEM) for 2-4 hours at 37°C with gentle agitation.
-
Cell Isolation: Filter the resulting cell suspension through a sterile nylon mesh (e.g., 70 µm) to remove undigested tissue. Centrifuge the filtrate to pellet the cells.
-
Cell Culture: Resuspend the cell pellet in a complete culture medium (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin) and plate in culture flasks.
-
Subculture: Once confluent, detach the adherent synovial fibroblasts using trypsin-EDTA and subculture for experiments. Cells are typically used between passages 3 and 8.
Immunofluorescence Flow Cytometry for Cell Adhesion Molecules
-
Cell Preparation: Culture synovial cells to near confluency and treat with Actarit or a vehicle control for a specified time.
-
Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Staining: Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA) and incubate with fluorescently labeled primary antibodies specific for the adhesion molecules of interest (e.g., anti-CD44, anti-ICAM-1, anti-VLA-4) for 30-60 minutes on ice and in the dark.
-
Washing: Wash the cells with staining buffer to remove unbound antibodies.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the expression of the adhesion molecules based on fluorescence intensity.
Cell-Cell Binding Assay
-
Preparation of Synovial Cells: Plate synovial cells in a multi-well plate and culture until they form a confluent monolayer. Treat the cells with Actarit or a vehicle control.
-
Labeling of Lymphocytes: Isolate lymphocytes from peripheral blood and label them with a fluorescent dye (e.g., Calcein-AM).
-
Co-culture: Add the fluorescently labeled lymphocytes to the synovial cell monolayer and incubate for a defined period to allow for cell adhesion.
-
Washing: Gently wash the wells to remove non-adherent lymphocytes.
-
Quantification: Quantify the number of adherent lymphocytes by measuring the fluorescence in each well using a fluorescence plate reader or by counting under a fluorescence microscope.
Carbonic Anhydrase II (CAII) Inhibition Assay
-
Reagents: Prepare a buffer solution (e.g., Tris-HCl), a solution of the substrate p-nitrophenyl acetate (p-NPA), a solution of purified human CAII, and solutions of Actarit at various concentrations.
-
Assay Procedure: In a microplate, add the buffer, CAII solution, and the Actarit solution (or vehicle control). Pre-incubate the mixture.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the p-NPA substrate.
-
Measurement: Monitor the hydrolysis of p-NPA to p-nitrophenol by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each Actarit concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Potential Advantages of a Deuterated Actarit Analog
While no direct in vitro studies on a deuterated Actarit analog have been published, the principles of the kinetic isotope effect suggest several potential advantages:
-
Increased Metabolic Stability: Deuteration at sites of metabolic oxidation can slow down the rate of drug metabolism. This could lead to a longer half-life of the drug in an in vitro system with metabolic enzymes (e.g., liver microsomes), resulting in prolonged target engagement.
-
Reduced Metabolite Formation: By slowing metabolism, deuteration can reduce the formation of potentially less active or inactive metabolites. This could enhance the overall potency and efficacy of the compound in vitro.
-
Improved Pharmacokinetic Profile in vivo: The anticipated in vitro metabolic stability would likely translate to an improved pharmacokinetic profile in vivo, with lower clearance and increased exposure.
Signaling Pathways and Experimental Workflows
Caption: In Vitro Anti-inflammatory Signaling Pathway of Actarit.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Isolation and Culture of Primary Synovial Macrophages and Fibroblasts from Murine Arthritis Tissue [jove.com]
- 3. Optimized “In Vitro” Culture Conditions for Human Rheumatoid Arthritis Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of actarit on synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A protocol for the culture and isolation of murine synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Safe Handling of Actarit-d6 (sodium)
Immediate Safety and Disposal Procedures
The disposal of Actarit-d6 (sodium) should be conducted in accordance with all federal, state, and local environmental regulations. As a standard practice, all chemical waste should be managed through a licensed and approved waste disposal vendor.
Step-by-Step Disposal Plan:
-
Waste Identification and Segregation:
-
Label a dedicated waste container clearly as "Actarit-d6 (sodium) waste."
-
Do not mix Actarit-d6 (sodium) waste with other chemical waste streams unless compatibility has been confirmed.
-
Solid waste (e.g., contaminated personal protective equipment (PPE), weigh boats, and vials) should be collected in a separate, clearly labeled container.
-
Liquid waste (e.g., solutions containing Actarit-d6 (sodium)) should be collected in a sealed, leak-proof container.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling Actarit-d6 (sodium), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
-
Spill Management:
-
In the event of a spill, isolate the area to prevent further contamination.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the designated solid waste container.
-
Ventilate the area of the spill.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
-
Container Management:
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.
-
Provide the waste disposal vendor with all available information on the chemical, including its known properties and any potential hazards.
-
Quantitative Data
The following table summarizes the known quantitative data for the parent compound, Actarit.
| Parameter | Value | Reference Compound |
| IC₅₀ (Carbonic Anhydrase II) | 422 nM | Actarit |
Signaling Pathway of Actarit
Actarit is known to modulate the immune response, primarily by suppressing the activity of pro-inflammatory pathways. Its mechanism of action involves the inhibition of T-cell activation and the reduction of pro-inflammatory cytokine production.
Caption: Logical diagram of Actarit's inhibitory effect on pro-inflammatory signaling pathways.
Experimental Protocols
The following is a generalized experimental protocol for studying the effects of Actarit in a mouse model of collagen-induced arthritis, based on published research.
Objective: To evaluate the in vivo efficacy of Actarit-d6 (sodium) in a murine model of rheumatoid arthritis.
Materials:
-
Actarit-d6 (sodium)
-
Collagen Type II
-
Complete Freund's Adjuvant (CFA)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
8-10 week old DBA/1J mice
Methodology:
-
Induction of Arthritis:
-
Emulsify bovine collagen type II in CFA.
-
On day 0, immunize mice with an intradermal injection of the collagen/CFA emulsion at the base of the tail.
-
On day 21, administer a booster injection of collagen type II emulsified in incomplete Freund's adjuvant.
-
-
Dosing Regimen:
-
Randomly assign mice to treatment groups (e.g., vehicle control, Actarit-d6 (sodium) low dose, Actarit-d6 (sodium) high dose).
-
Beginning on day 21 (or upon onset of clinical signs of arthritis), administer Actarit-d6 (sodium) or vehicle daily via oral gavage. A typical dose for the parent compound, Actarit, might range from 10-100 mg/kg.
-
-
Clinical Assessment:
-
Monitor mice daily for clinical signs of arthritis, including paw swelling and erythema.
-
Score the severity of arthritis using a standardized scoring system (e.g., 0-4 scale for each paw).
-
Measure paw thickness using digital calipers every 2-3 days.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42), euthanize mice and collect blood and tissue samples.
-
Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Perform histological analysis of the joints to assess inflammation, pannus formation, and bone erosion.
-
Caption: Workflow for an in vivo study of Actarit-d6 (sodium) in a mouse arthritis model.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
